7-Hydroxy amoxapine-d8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDMFLQWFTERH-UFBJYANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675614 | |
| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189671-27-9 | |
| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Hydroxy amoxapine-d8 chemical properties
An In-depth Technical Guide to 7-Hydroxy Amoxapine-d8 For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterated form of 7-hydroxyamoxapine, a principal active metabolite of the tricyclic antidepressant, amoxapine.[1] Amoxapine is used for the relief of symptoms of depression, including neurotic or reactive depressive disorders, as well as endogenous and psychotic depressions.[2] The parent drug, amoxapine, functions primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[3][4] However, its metabolite, 7-hydroxyamoxapine, contributes significantly to its pharmacological profile by acting as a potent dopamine receptor antagonist, which is responsible for the neuroleptic properties of amoxapine.[1][4][5]
The deuterium-labeled this compound serves as an ideal internal standard for quantitative bioanalytical studies, such as those involving mass spectrometry. Its chemical properties are nearly identical to the endogenous metabolite, but its increased mass allows for clear differentiation in analytical assays. This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to this compound.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound and its non-labeled counterpart are summarized below. This data is essential for method development, analytical characterization, and understanding its behavior in biological systems.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][5][6]benzoxazepin-2-ol | [6][7] |
| CAS Number | 1216833-74-7 | [7][8] |
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ | [8] |
| Molecular Weight | 337.83 g/mol | [6][8] |
| Exact Mass | 337.1433184 Da | [6] |
| InChI Key | MEUGUMOVYNSGEW-YEBVBAJPSA-N | [6] |
| SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |[6] |
Table 2: Physicochemical Properties of 7-Hydroxy Amoxapine (Non-labeled)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O₂ | [1][9] |
| Molecular Weight | 329.78 g/mol | [1][9] |
| Density | 1.46 g/cm³ | [10] |
| Boiling Point | 536.3°C at 760 mmHg | [10] |
| Flash Point | 278.1°C | [10] |
| LogP | 2.83710 | [10] |
| pKa (Strongest Acidic) | 8.25 | [11] |
| Water Solubility | 0.233 mg/mL |[11] |
Pharmacology and Metabolism
Amoxapine undergoes hepatic metabolism, primarily via the CYP2D6 enzyme, to form two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[12][13] While amoxapine itself has a half-life of approximately 8 hours, the 7-hydroxy metabolite has a half-life of about 6.5 hours.[1][14] The 8-hydroxy metabolite has a much longer half-life of 30 hours.[2][14]
7-hydroxyamoxapine is a potent dopamine receptor antagonist and is largely responsible for the neuroleptic (antipsychotic-like) effects observed with amoxapine treatment.[1][5] This dual action of antidepressant and neuroleptic activity gives amoxapine a unique therapeutic profile.
Caption: Metabolic conversion of Amoxapine to its active metabolites.
Signaling Pathway: Dopamine Receptor Antagonism
The antipsychotic effects of amoxapine are attributed to the action of its metabolite, 7-hydroxyamoxapine, at the dopamine D2 receptor.[5][13] In a dopaminergic synapse, dopamine released from the presynaptic neuron binds to D2 receptors on the postsynaptic neuron, propagating a signal. 7-hydroxyamoxapine acts as an antagonist by blocking these postsynaptic D2 receptors.[4] This blockade prevents dopamine from binding, thereby reducing dopaminergic neurotransmission. This mechanism is thought to alleviate some symptoms of psychosis.
Caption: 7-Hydroxyamoxapine blocks postsynaptic dopamine D2 receptors.
Experimental Protocols
The quantification of amoxapine and its metabolites, including 7-hydroxyamoxapine, in biological matrices like serum or plasma is crucial for pharmacokinetic and bioequivalence studies.[4] High-Pressure Liquid Chromatography (HPLC) is a commonly cited method for this purpose.[15][16]
Protocol: HPLC-UV Determination of 7-Hydroxyamoxapine
This protocol is a synthesized methodology based on established procedures for the analysis of amoxapine and its metabolites.[4][16]
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) column.
-
Load 1 mL of human serum, to which this compound has been added as an internal standard.
-
Wash the column to remove interfering substances.
-
Elute the analytes using a mixture of 1-butanol/hexane (1:5 by volume).
-
Perform a liquid-liquid back-extraction into an aqueous acid solution.
-
Re-extract the analytes from the acidic solution back into the elution solvent mixture.
-
Evaporate the final organic solvent to dryness and reconstitute the residue in the mobile phase for injection.
2. HPLC Conditions:
-
Column: µ-Bondapak C18 reversed-phase column.[16]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 74:26 by volume), with a small amount of an amine modifier like n-butylamine to improve peak shape.[16]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at 254 nm.[16]
-
Quantification: The concentration of 7-hydroxyamoxapine is determined by comparing its peak area to that of the internal standard, this compound.
Caption: Workflow for quantification of 7-Hydroxyamoxapine via HPLC.
Conclusion
This compound is an indispensable tool for the accurate quantification of 7-hydroxyamoxapine in biological samples. Understanding its chemical properties, the metabolic pathway of its parent compound, and its specific mechanism of action is vital for researchers in pharmacology and drug development. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for professionals engaged in the study of amoxapine and its complex pharmacological profile.
References
- 1. 7-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 4. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C17H16ClN3O2 | CID 46781720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1216833-74-7 | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Amoxapine, 7-hydroxy [webbook.nist.gov]
- 10. 7-Hydroxy Amoxapine | CAS#:37081-76-8 | Chemsrc [chemsrc.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Hydroxy Amoxapine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Hydroxy amoxapine-d8, a key analytical standard in the development and monitoring of the antidepressant drug amoxapine. This document details its chemical and physical properties, metabolic pathways, and its application in quantitative analysis, providing researchers with the essential information for its effective use.
Introduction
This compound is the deuterated form of 7-hydroxyamoxapine, a pharmacologically active metabolite of the tricyclic antidepressant amoxapine. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of 7-hydroxyamoxapine in biological matrices using mass spectrometry-based methods. Its use ensures accuracy and precision in pharmacokinetic and toxicological studies by correcting for variability in sample preparation and instrument response.
Amoxapine is a dibenzoxazepine derivative used in the treatment of major depressive disorder. It undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system, to form two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1] 7-hydroxyamoxapine contributes to the overall pharmacological effect of the parent drug, exhibiting dopamine receptor antagonist properties.[2] Therefore, the accurate measurement of this metabolite is crucial for understanding the complete pharmacological profile of amoxapine.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methodologies.
| Property | Value | Source |
| Chemical Name | 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][3]benzoxazepin-2-ol | [1] |
| Synonyms | 7-Hydroxyamoxapin-d8, 2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][3]oxazepin-7-ol | [1] |
| CAS Number | 1216833-74-7 | [1] |
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ | [1] |
| Molecular Weight | 337.83 g/mol | [1] |
| Monoisotopic Mass | 337.1433184 Da | [1] |
Metabolism and Pharmacology
Amoxapine is principally metabolized in the liver by the CYP2D6 isozyme, leading to the formation of its hydroxylated metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1] The metabolic pathway involves the hydroxylation of the aromatic ring of the amoxapine molecule.
7-hydroxyamoxapine is an active metabolite that contributes to the therapeutic effect of amoxapine, primarily through its antagonism of dopamine receptors.[2] This activity is believed to contribute to the antipsychotic properties of amoxapine. The other major metabolite, 8-hydroxyamoxapine, is a more potent serotonin reuptake inhibitor than the parent drug.[3]
Analytical Methods
The quantification of amoxapine and its metabolites is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as this compound, is essential for achieving high accuracy and precision in these assays.
Quantitative Analysis by LC-MS/MS
LC-MS/MS provides the high sensitivity and selectivity required for the analysis of drugs and their metabolites in complex biological matrices like plasma and serum. The method involves chromatographic separation of the analytes followed by their detection using multiple reaction monitoring (MRM).
Table 2: Typical LC-MS/MS Parameters for the Analysis of Amoxapine and Metabolites
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Gradient elution with increasing percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Analytes | Amoxapine, 7-Hydroxyamoxapine, 8-Hydroxyamoxapine |
| Internal Standard | This compound |
Table 3: Inferred MRM Transitions for 7-Hydroxyamoxapine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Hydroxyamoxapine | 330.1 | 229.1 |
| This compound | 338.1 | 237.1 |
Note: The MRM transitions for this compound are inferred based on the known transitions for the non-deuterated compound and the +8 mass unit shift due to deuterium labeling.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantitative analysis of amoxapine and its metabolites in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of a working solution of this compound in methanol.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the active metabolite 7-hydroxyamoxapine. Its use as an internal standard in LC-MS/MS methods is critical for robust bioanalytical data in support of clinical and preclinical drug development. This guide provides the foundational technical information required by researchers and scientists working with amoxapine and its metabolites.
References
- 1. This compound | C17H16ClN3O2 | CID 46781720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Hydroxy Amoxapine-d8: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, properties, and synthesis of 7-Hydroxy Amoxapine-d8, an isotopically labeled active metabolite of the antidepressant drug Amoxapine. This document is intended for use by researchers, scientists, and professionals in the field of drug development and metabolic studies.
Introduction
Amoxapine is a tricyclic antidepressant of the dibenzoxazepine class.[1] It undergoes hepatic metabolism, primarily by the CYP2D6 enzyme, to form two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[2] 7-hydroxyamoxapine is particularly noted for its dopamine receptor antagonist activity, which contributes to the neuroleptic properties of amoxapine.[3][4] The deuterated form, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices by mass spectrometry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a dibenzoxazepine core, a hydroxyl group at the 7-position of the aromatic ring, and a piperazine ring in which all eight hydrogen atoms have been replaced by deuterium.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][5][6]benzoxazepin-2-ol |
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ |
| Molecular Weight | 337.83 g/mol |
| CAS Number | 1216833-74-7 |
| Appearance | (Typically a solid) |
| Solubility | (Expected to be soluble in organic solvents like DMSO, Methanol) |
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic route could start from a protected precursor, followed by hydroxylation of the aromatic ring, and finally, coupling with deuterated piperazine.
Experimental Protocols
Step 1: Synthesis of a Suitable Amoxapine Precursor
The synthesis would likely begin with a precursor that allows for selective hydroxylation. This could involve using a starting material with a protecting group on the piperazine nitrogen to prevent side reactions.
Step 2: Aromatic Hydroxylation
The introduction of a hydroxyl group onto an aromatic ring is a key step.[5] This can be achieved through various methods, including electrophilic aromatic substitution using a strong oxidizing agent.[5]
-
Method: A common method for aromatic hydroxylation involves the use of an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid catalyst.[5]
-
Protocol:
-
Dissolve the amoxapine precursor in a suitable organic solvent (e.g., dichloromethane).
-
Cool the reaction mixture to 0°C.
-
Slowly add the oxidizing agent (e.g., m-CPBA) to the solution.
-
Allow the reaction to proceed at a controlled temperature, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and purify the product using column chromatography to isolate the 7-hydroxyamoxapine precursor.
-
Step 3: Synthesis of Deuterated Piperazine (Piperazine-d8)
Piperazine-d8 can be synthesized by the reduction of a suitable precursor with a deuterium source.
-
Method: A common method for deuteration involves the reduction of an amide or imide with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).[7][8]
-
Protocol:
-
In an inert atmosphere, suspend LiAlD₄ in a dry solvent like tetrahydrofuran (THF).
-
Slowly add a solution of a suitable piperazine precursor (e.g., piperazine-2,6-dione) in THF.
-
Reflux the reaction mixture for a specified time, monitoring for completion.
-
Carefully quench the reaction with heavy water (D₂O) and a base.
-
Extract the piperazine-d8 and purify it by distillation or crystallization.
-
Step 4: Coupling of 7-Hydroxyamoxapine Precursor with Piperazine-d8
The final step involves coupling the hydroxylated precursor with the deuterated piperazine.
-
Method: This is typically a nucleophilic substitution reaction where the piperazine-d8 displaces a leaving group on the precursor.
-
Protocol:
-
Dissolve the 7-hydroxyamoxapine precursor and piperazine-d8 in a suitable solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate) to facilitate the reaction.
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Metabolic Pathway of Amoxapine
Amoxapine is metabolized in the liver to its active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.[2] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[2]
Caption: Metabolic pathway of Amoxapine to 7-Hydroxy Amoxapine.
General Experimental Workflow for Synthesis and Purification
The following diagram illustrates a general workflow for the chemical synthesis and purification of a target compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 8. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing and Utilization of 7-Hydroxy Amoxapine-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sourcing, synthesis, and analytical control of 7-Hydroxy amoxapine-d8, a critical deuterated internal standard for pharmacokinetic and metabolic studies of Amoxapine. This document is intended to serve as a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry.
Commercial Availability
This compound is available from several specialized chemical suppliers. The compound is primarily used as an internal standard in quantitative bioanalysis by mass spectrometry. Researchers should always request a certificate of analysis (CoA) from the supplier to verify the identity, purity, and isotopic enrichment of the material.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| MedChemExpress | 1216833-74-7 | C₁₇H₈D₈ClN₃O₂ | 337.83 | Provides a product data sheet.[1] |
| LGC Standards | 1216833-74-7 | C₁₇H₈D₈ClN₃O₂ | 337.83 | Certificate of Analysis available with purchase. |
| Pharmaffiliates | 1216833-74-7 | C₁₇H₈D₈ClN₃O₂ | 337.83 | Listed as a stable isotope and metabolite.[2] |
| PubChem | 1216833-74-7 | C₁₇H₈D₈ClN₃O₂ | 337.83 | Aggregates data from multiple suppliers.[3] |
Experimental Protocols
Hypothetical Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles and related transformations. The synthesis would likely involve three key stages: deuteration of a piperazine precursor, synthesis of the amoxapine core, and subsequent hydroxylation.
Stage 1: Synthesis of Piperazine-d8
The deuteration of piperazine is a critical step to introduce the isotopic label. This can be achieved through methods such as reduction of a suitable precursor with a deuterium source. One common method involves the reduction of a diketopiperazine with a strong deuteride-donating reducing agent like lithium aluminum deuteride-d4 (LiAlD₄).
Stage 2: Synthesis of Amoxapine-d8
Amoxapine is the N-demethylated metabolite of loxapine.[4] Therefore, a common route to amoxapine involves the synthesis of loxapine followed by demethylation. Alternatively, direct condensation of 2-chloro-11-oxo-dibenz[b,f][3][5]oxazepine with piperazine-d8 could be employed.
Stage 3: Aromatic Hydroxylation
The final step involves the regioselective hydroxylation of the amoxapine-d8 intermediate at the 7-position of the dibenzoxazepine ring. Aromatic hydroxylation can be a challenging transformation, often requiring specific catalysts and reaction conditions to achieve the desired regioselectivity.[1][6] Enzymatic hydroxylation or directed ortho-metalation followed by reaction with an oxygen source are potential strategies.
Disclaimer: The following is a representative, hypothetical protocol and should be adapted and optimized by qualified chemists.
Step 1: Synthesis of Piperazine-d8
-
To a solution of 2,5-diketopiperazine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon), add lithium aluminum deuteride-d4 (LiAlD₄) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Filter the resulting suspension and dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield piperazine-d8. The product should be characterized by NMR and mass spectrometry to confirm deuteration.
Step 2: Synthesis of Amoxapine-d8
-
A mixture of 2-chloro-11-oxo-dibenz[b,f][3][5]oxazepine and an excess of piperazine-d8 in a suitable high-boiling solvent (e.g., xylene or N,N-dimethylformamide) is heated at reflux in the presence of a catalyst such as titanium tetrachloride (TiCl₄).
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Amoxapine-d8.
Step 3: Synthesis of this compound
-
To a solution of Amoxapine-d8 in a suitable solvent (e.g., dichloromethane or acetonitrile), add a hydroxylating agent. A potential reagent system could be a peroxide (e.g., hydrogen peroxide or m-chloroperoxybenzoic acid) in the presence of a suitable catalyst.[1][7]
-
The reaction conditions (temperature, reaction time) need to be carefully controlled to favor hydroxylation at the 7-position.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
The crude product is purified by preparative high-performance liquid chromatography (HPLC) to isolate the this compound isomer.
Analytical Method for the Quantification of 7-Hydroxy Amoxapine in Biological Matrices using this compound as an Internal Standard
This section outlines a general procedure for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxy amoxapine in plasma, using this compound as an internal standard. The method should be validated according to regulatory guidelines, such as those from the FDA.[3][5][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
7-Hydroxy amoxapine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific MRM transitions need to be optimized for the instrument used)
-
3. Method Validation
The method should be validated for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero standards, covering the expected concentration range. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in neat solution.
-
Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Visualizations
Caption: Workflow for sourcing this compound.
Caption: Synthesis and application of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. fiveable.me [fiveable.me]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Amoxapine - Wikipedia [en.wikipedia.org]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4223165A - Process for the hydroxylation of aromatic compounds - Google Patents [patents.google.com]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
The Gold Standard: An In-depth Technical Guide to the Role of Deuterated Standards in Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical research and drug development, the demand for analytical methods that are not only sensitive and specific but also exceptionally accurate and precise is paramount. Quantitative bioanalysis, the measurement of drug and metabolite concentrations in biological matrices, is a critical component of this process, underpinning pharmacokinetic, toxicokinetic, and efficacy studies. However, the inherent complexity of biological samples presents significant analytical challenges, including matrix effects, extraction variability, and instrumental drift.[1] To overcome these hurdles, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has become the undisputed gold standard in quantitative mass spectrometry.[2][3]
This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated standards in drug analysis. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful tools to ensure the generation of high-quality, reliable, and defensible data.
Core Principles of Deuterated Standards
Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[1] The core principle behind their use lies in the concept of isotope dilution mass spectrometry (IDMS).[2] A known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[2] Because deuterated compounds are chemically almost identical to their non-deuterated (protium) counterparts, they exhibit nearly identical behavior throughout the entire analytical workflow.[1][4] This includes:
-
Extraction Efficiency: They are extracted from the biological matrix with the same efficiency as the analyte.[5][6]
-
Chromatographic Behavior: They typically co-elute with the analyte during liquid chromatography (LC).[4][5]
-
Ionization Response: They experience similar ionization suppression or enhancement in the mass spectrometer source.[5][7]
The key difference is their mass. The mass spectrometer can readily distinguish between the analyte and the heavier deuterated internal standard.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations that occur during sample processing are effectively normalized.[2] This ensures that the calculated concentration of the analyte is accurate and precise, regardless of sample-to-sample variations in recovery or matrix effects.
Advantages of Using Deuterated Standards
The adoption of deuterated standards in quantitative bioanalysis offers numerous advantages, leading to more robust and reliable data.
-
Enhanced Quantitative Accuracy: By compensating for variations in extraction recovery and matrix effects, deuterated standards significantly improve the accuracy of measurements.[4] The analyte-to-internal standard ratio remains constant even if the absolute signal intensity fluctuates.[2]
-
Improved Reproducibility: The use of a co-eluting internal standard minimizes the impact of instrumental variability, leading to greater consistency between analytical runs and across different laboratories.[4][7]
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting components from the biological matrix, are a major source of error in LC-MS analysis.[8] Since the deuterated standard is affected in the same way as the analyte, it provides a reliable means of correction.[4][8]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4][9][10]
Synthesis of Deuterated Standards
The preparation of high-quality deuterated standards is a critical first step. Several synthetic strategies are employed, each with its own advantages and considerations. Common methods include:
-
Controlled Chemical Exchange: This involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterium oxide (D₂O).[4]
-
Catalytic Deuteration: This method uses a metal catalyst and deuterium gas (D₂) to introduce deuterium into a molecule, often at specific positions.[4][11]
-
Total Synthesis from Deuterated Precursors: Building the molecule from starting materials that are already deuterated allows for precise control over the location and number of deuterium atoms.[11][12][13][14]
The goal of synthesis is to produce a standard with high isotopic purity (typically >98%) to minimize cross-contribution to the analyte signal.[4] The position of the deuterium labels is also crucial; they should be placed in metabolically and chemically stable positions to prevent back-exchange of deuterium for hydrogen during sample processing or storage.[2][15]
Data Presentation: Quantitative Comparison of Internal Standard Strategies
The superiority of deuterated internal standards over structural analogs is well-documented. The following table summarizes data from a comparative study, illustrating the significant improvement in assay performance.
| Parameter | Structural Analogue IS | Deuterated IS |
| Precision (CV%) | ||
| Intra-assay | 8.5% | 4.9% |
| Inter-assay | 11.2% | 6.3% |
| Accuracy (Bias) | Significant (p<0.0005) | Not Significant (p=0.5) |
| Data adapted from a study comparing assay performance for the anticancer agent Kahalalide F.[16] |
This data clearly demonstrates a substantial improvement in both precision (lower coefficient of variation) and accuracy (no significant bias from the true value) when a deuterated internal standard is used.[16]
Experimental Protocols
Detailed and validated experimental protocols are essential for the successful implementation of deuterated standards in drug analysis.
Protocol 1: Bioanalytical Sample Preparation (Protein Precipitation)
This protocol outlines a general procedure for the extraction of a small molecule drug from a plasma sample using protein precipitation.
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Internal Standard Spiking: To a 50 µL aliquot of each sample, add 10 µL of the deuterated internal standard working solution.[17]
-
Protein Precipitation: Add 200 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard to each sample.[3]
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure complete mixing and protein precipitation.[3][17]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[3][17]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[17]
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of the extracted samples.
-
Liquid Chromatography (LC) System: An HPLC or UHPLC system is used for chromatographic separation.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.7 µm).[17]
-
Mobile Phase A: Typically an aqueous solution with a modifier (e.g., 0.1% formic acid in water).[17]
-
Mobile Phase B: An organic solvent (e.g., methanol or acetonitrile) with a modifier.[17]
-
Gradient: A gradient elution is employed to separate the analyte from matrix components.
-
Flow Rate: A typical flow rate is 0.4 mL/min.[17]
-
Injection Volume: A small volume (e.g., 10 µL) of the extracted sample is injected.[17]
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties.[17]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[17]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
-
Instrument Optimization: Parameters such as nebulizer gas, drying gas flow, and temperature are optimized for maximum signal intensity.[17]
-
Protocol 3: Bioanalytical Method Validation - Matrix Effect Evaluation
This experiment is crucial to assess the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare solutions of the analyte and internal standard in the final mobile phase composition at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix at low and high concentrations.[9]
-
Set 3 (Pre-extraction Spike): Spike the analyte and internal standard into the blank matrix at low and high concentrations and then perform the extraction.[9]
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)[9]
-
The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: A generalized experimental workflow for bioanalytical drug analysis using a deuterated internal standard.
Caption: The logical basis for accurate quantification using a deuterated internal standard to normalize for analytical variability.
Signaling Pathway
The immunosuppressive drug tacrolimus, often monitored using a deuterated internal standard, exerts its effect by inhibiting the calcineurin signaling pathway.
Caption: Simplified signaling pathway of Tacrolimus action, which involves the inhibition of calcineurin and subsequent suppression of T-cell activation.[17]
Challenges and Considerations
While deuterated standards are powerful tools, their use is not without potential pitfalls. Awareness of these challenges is crucial for robust method development.
-
Isotopic Exchange (Back-Exchange): Deuterium atoms located on certain functional groups (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups can sometimes exchange with protons from the solvent or matrix.[15][18] This can compromise the integrity of the standard and lead to inaccurate results. Careful selection of the labeling position is essential to avoid this issue.[2]
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[18][19] If this shift is significant, the analyte and internal standard may experience different matrix effects, leading to quantification errors.[6][18]
-
Purity of the Standard: The deuterated standard must be of high chemical and isotopic purity. The presence of unlabeled analyte as an impurity in the internal standard will lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.[2][15]
-
Cross-Contribution: In some cases, the natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[20][21]
Conclusion
Deuterated internal standards are an indispensable component of modern quantitative bioanalysis.[1] Their ability to mimic the behavior of the analyte throughout the analytical process provides an unparalleled means of correcting for the myriad sources of variability inherent in the analysis of complex biological samples.[2] By enhancing accuracy, precision, and robustness, deuterated standards empower researchers, scientists, and drug development professionals to generate high-quality data with confidence.[4] While their implementation requires careful planning, synthesis, and validation, the benefits in terms of data integrity and regulatory compliance make them the unequivocal gold standard in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. waters.com [waters.com]
- 7. texilajournal.com [texilajournal.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. inis.iaea.org [inis.iaea.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 20. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolism of Amoxapine to 7-Hydroxyamoxapine
This technical guide provides a comprehensive overview of the metabolic conversion of the tricyclic antidepressant amoxapine to its active metabolite, 7-hydroxyamoxapine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the enzymatic pathways, pharmacokinetic parameters, and experimental methodologies relevant to this biotransformation.
Introduction
Amoxapine, a dibenzoxazepine derivative, is a tetracyclic antidepressant effective in the treatment of major depressive disorder. Its therapeutic action is, in part, mediated by its active metabolites. The hydroxylation of amoxapine leads to the formation of two primary metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine. While 8-hydroxyamoxapine is the major metabolite, 7-hydroxyamoxapine is also pharmacologically significant, contributing to the overall clinical profile of the parent drug, notably through its dopamine receptor antagonist properties.[1] Understanding the metabolic pathway leading to 7-hydroxyamoxapine is crucial for a complete characterization of amoxapine's pharmacology and for anticipating potential drug-drug interactions.
Metabolic Pathway and Enzymology
The primary route of amoxapine metabolism is hepatic oxidation. The formation of 7-hydroxyamoxapine is a phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.
Key Enzymes Involved:
-
Cytochrome P450 2D6 (CYP2D6): This is the principal enzyme responsible for the hydroxylation of amoxapine to both 7-hydroxyamoxapine and 8-hydroxyamoxapine.[2][3] The activity of CYP2D6 is subject to significant genetic polymorphism, which can lead to inter-individual variability in amoxapine metabolism and clinical response. Individuals who are poor metabolizers via CYP2D6 may have elevated plasma concentrations of amoxapine.[4]
-
Cytochrome P450 3A4 (CYP3A4): Evidence suggests that CYP3A4 also plays a partial role in the hydroxylation of amoxapine.[5]
The metabolic conversion is illustrated in the following diagram:
Pharmacokinetic and In Vitro Data
Table 1: Pharmacokinetic Parameters of Amoxapine and its Metabolites
| Compound | Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Protein Binding |
| Amoxapine | ~8 hours[6] | ~1.5 hours[2] | ~90%[2] |
| 7-Hydroxyamoxapine | ~6.5 hours[3] | 1-3 hours[7] | Not specified |
| 8-Hydroxyamoxapine | ~30 hours[6] | 1-3 hours[7] | Not specified |
Table 2: In Vitro Inhibitory Constants (Ki) of Amoxapine on CYP Enzymes
| CYP Isozyme | Inhibitory Constant (Ki) | Mechanism of Inhibition |
| CYP2D6 | 25.4 µM[5] | Competitive[5] |
| CYP3A4 | 41.3 µM[5] | Competitive[5] |
Experimental Protocols
The following sections detail methodologies for the in vitro study of amoxapine metabolism to 7-hydroxyamoxapine and its subsequent analysis.
In Vitro Metabolism of Amoxapine using Human Liver Microsomes
This protocol describes the incubation of amoxapine with human liver microsomes to generate 7-hydroxyamoxapine.
Materials:
-
Amoxapine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Incubator/water bath at 37°C
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of amoxapine in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibition of enzymatic activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and amoxapine at the desired concentration.
-
Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes) with gentle agitation. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes). This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at a high speed (e.g., >10,000 x g) for approximately 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Analysis of 7-Hydroxyamoxapine by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of 7-hydroxyamoxapine in the supernatant from the in vitro metabolism assay.
Materials and Equipment:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts, and/or acid modifiers like formic acid)
-
7-Hydroxyamoxapine analytical standard
-
Internal standard (optional but recommended for improved accuracy)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a series of calibration standards of 7-hydroxyamoxapine in a matrix that mimics the final sample composition.
-
If using an internal standard, add it to all standards and samples.
-
The supernatant from the in vitro metabolism assay may be injected directly or may require further dilution or concentration depending on the expected metabolite levels and the sensitivity of the analytical method.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with formic acid). The specific composition should be optimized for the separation of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection: UV detection at a wavelength where 7-hydroxyamoxapine has significant absorbance (e.g., 254 nm), or for higher sensitivity and specificity, a mass spectrometer can be used.[8]
-
-
Data Analysis:
-
Identify the peak corresponding to 7-hydroxyamoxapine by comparing its retention time with that of the analytical standard.
-
Construct a calibration curve by plotting the peak area (or peak area ratio to the internal standard) of the calibration standards against their concentrations.
-
Determine the concentration of 7-hydroxyamoxapine in the experimental samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures described above.
Conclusion
The metabolism of amoxapine to 7-hydroxyamoxapine is a key biotransformation pathway primarily mediated by the CYP2D6 enzyme. This technical guide has summarized the available knowledge on this metabolic process, including the enzymes involved, relevant pharmacokinetic data, and detailed experimental protocols for its in vitro investigation. While specific enzyme kinetic parameters for the formation of 7-hydroxyamoxapine are not widely reported, the methodologies provided herein offer a robust framework for researchers to conduct further studies to elucidate these parameters and to better understand the factors influencing this important metabolic pathway. A thorough understanding of amoxapine's metabolism is essential for optimizing its therapeutic use and minimizing the risk of adverse drug interactions.
References
- 1. youtube.com [youtube.com]
- 2. xenotech.com [xenotech.com]
- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Amoxapine, 8-Hydroxyamoxapine, and Maprotiline by High-Pressure Liquid Chromatography [periodicos.capes.gov.br]
physical and chemical characteristics of 7-Hydroxy amoxapine-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of 7-Hydroxy amoxapine-d8, a deuterated analog of a key active metabolite of the tetracyclic antidepressant Amoxapine. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and analytical studies.
Core Physical and Chemical Properties
This compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as mass spectrometry, to ensure the accuracy and precision of pharmacokinetic and metabolic studies of Amoxapine.[1] The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the endogenous, non-labeled 7-Hydroxy amoxapine.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, 7-Hydroxy amoxapine.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ | [2] |
| Molecular Weight | 337.83 g/mol | [2] |
| CAS Number | 1216833-74-7 | [3] |
| IUPAC Name | 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][3][4]benzoxazepin-2-ol | [3] |
| Exact Mass | 337.1433184 Da | [3] |
| Monoisotopic Mass | 337.1433184 Da | [3] |
| Appearance | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| pKa | Not Available |
Table 2: Computed Physicochemical Properties of this compound (from PubChem)
| Property | Value |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 57.1 Ų |
| Heavy Atom Count | 24 |
Table 3: Physical and Chemical Properties of 7-Hydroxy amoxapine (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆ClN₃O₂ | [5] |
| Molecular Weight | 329.781 g/mol | [5] |
| CAS Number | 37081-76-8 | [5] |
| Density | 1.46 g/cm³ | [6] |
| Boiling Point | 536.3 °C at 760 mmHg | [6] |
| Flash Point | 278.1 °C | [6] |
| Melting Point | Not Available |
Metabolic Pathway and Pharmacological Significance
Amoxapine is hepatically metabolized, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.[7] While both are pharmacologically active, 7-hydroxyamoxapine is a potent dopamine receptor antagonist and is believed to contribute significantly to the neuroleptic (antipsychotic) properties of Amoxapine.[5][8][9] This is distinct from the parent drug, Amoxapine, which primarily acts as an inhibitor of norepinephrine and, to a lesser extent, serotonin reuptake.[10] The dual action of Amoxapine and its metabolites contributes to its unique therapeutic profile.
Metabolic conversion of Amoxapine to its primary active metabolites.
The antagonism of dopamine D2 receptors by 7-hydroxyamoxapine in the mesolimbic pathway is the likely mechanism behind its antipsychotic effects.[11] This activity also underlies some of the potential extrapyramidal side effects associated with Amoxapine treatment.
Mechanism of action of 7-Hydroxy amoxapine at the dopamine D2 receptor.
Experimental Protocols
Synthesis of Deuterated Metabolites
The synthesis of deuterated drug metabolites like this compound typically follows one of two general pathways:
-
Biotransformation: This method involves the use of microorganisms or purified enzymes (e.g., recombinant CYP450s) to metabolize a deuterated parent drug (Amoxapine-d8) into its deuterated metabolite.[12] This approach often provides high stereospecificity.
-
Late-Stage Chemical Synthesis: This involves the chemical modification of the deuterated parent drug or a precursor molecule to introduce the hydroxyl group at the 7-position.[12]
A general workflow for the synthesis and purification is outlined below.
A representative workflow for the synthesis of a deuterated drug metabolite.
Analytical Characterization
The analytical characterization of this compound is crucial to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and spectrometric techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR are used to confirm the molecular structure and the specific sites of deuterium labeling. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum provide definitive evidence of successful deuteration.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming the molecular formula and the number of deuterium atoms incorporated. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess the purity of the compound.[13]
Conclusion
This compound is an essential tool for the accurate quantification of the active metabolite 7-Hydroxy amoxapine in biological matrices. Its physical and chemical properties are closely related to its non-deuterated analog, with the key difference being its increased mass due to deuterium labeling. Understanding its synthesis, analytical characterization, and the metabolic pathway of its parent compound, Amoxapine, is critical for its effective use in drug development and clinical research. This guide provides a foundational understanding of these aspects to support the scientific community in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C17H16ClN3O2 | CID 46781720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1216833-74-7 | LGC Standards [lgcstandards.com]
- 5. 7-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 6. 7-Hydroxy Amoxapine | CAS#:37081-76-8 | Chemsrc [chemsrc.com]
- 7. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Amoxapine - Wikipedia [en.wikipedia.org]
- 9. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 11. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Guide: 7-Hydroxy Amoxapine-d8
CAS Number: 1216833-74-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-Hydroxy amoxapine-d8, a deuterated metabolite of the tetracyclic antidepressant amoxapine. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and pathway visualizations to support scientific investigations.
Core Compound Data
This compound is the deuterium-labeled form of 7-Hydroxy amoxapine, a pharmacologically active metabolite of amoxapine.[1] The incorporation of deuterium atoms provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.[1]
| Property | Value | Reference |
| CAS Number | 1216833-74-7 | [2] |
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ | [1] |
| Molecular Weight | 337.83 g/mol | [1] |
| Unlabeled CAS Number | 37081-76-8 | [3] |
| Unlabeled Molecular Wt. | 329.78 g/mol | [3] |
| Appearance | Off-White to Pale Yellow Solid (Typical) | |
| Purity (HPLC) | ≥98% (Typical) | |
| Isotopic Enrichment | ≥99 atom % D (Typical) | |
| Storage Conditions | -20°C, protect from light and moisture (Recommended) |
Synthesis and Deuteration
While a specific, detailed synthesis protocol for this compound is not publicly available, the general approach involves two key stages: the synthesis of the unlabeled 7-Hydroxy amoxapine and the subsequent introduction of deuterium atoms.
The synthesis of the amoxapine core and its subsequent hydroxylation can be achieved through multi-step organic synthesis. The deuteration is typically performed on a precursor or the final molecule using methods that facilitate hydrogen-deuterium exchange reactions, often in the presence of a deuterium source like D₂O under specific catalytic conditions.[4] The piperazine ring is a common site for such deuteration.
Metabolic Pathway of Amoxapine
Amoxapine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being the principal isoenzyme involved in its hydroxylation.[5][6] This metabolic process leads to the formation of two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[5] Genetic variations in CYP2D6 can lead to significant differences in amoxapine metabolism and plasma concentrations among individuals.[7]
Signaling Pathway of 7-Hydroxy Amoxapine
7-Hydroxy amoxapine contributes to the overall pharmacological profile of amoxapine, notably through its activity as a dopamine receptor antagonist.[8] It specifically targets D2-like dopamine receptors (D2, D3, and D4), which are G protein-coupled receptors (GPCRs).[5] The antagonism of these receptors is a key mechanism underlying the antipsychotic properties of amoxapine.
Upon activation by dopamine, D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] By blocking this receptor, 7-hydroxyamoxapine prevents this signaling cascade.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Amoxapine and Metabolites
This section outlines a general HPLC method for the simultaneous determination of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in serum, adapted from published literature.[10][11] this compound can be used as an internal standard in such assays when coupled with mass spectrometry detection.
5.1.1. Sample Preparation (Serum)
-
To 1 mL of serum, add an appropriate amount of internal standard solution (e.g., this compound).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
5.1.2. Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm) | [10] |
| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted) | [10] |
| Flow Rate | 1.0 - 1.5 mL/min | [12] |
| Detection | UV at approximately 254 nm | [13] |
| Injection Volume | 20 - 100 µL | [13] |
5.1.3. Experimental Workflow
Concluding Remarks
This compound is an essential analytical tool for researchers investigating the pharmacokinetics, metabolism, and pharmacological activity of amoxapine. The information provided in this technical guide, including its physicochemical properties, metabolic and signaling pathways, and analytical methodologies, serves as a comprehensive resource for the scientific community. The use of this deuterated standard will undoubtedly contribute to a deeper understanding of amoxapine's mechanism of action and its clinical effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alentris.org [alentris.org]
- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. 7-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical research, the pursuit of precision, accuracy, and reliability is paramount. Quantitative analysis, particularly in complex biological matrices, is fraught with challenges such as matrix effects, variable extraction recoveries, and instrumental drift. To surmount these obstacles, the use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard, with deuterated internal standards at the forefront of this practice. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with deuterated internal standards, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical role in research and development.
Core Principles: The "Why" Behind Deuterated Standards
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization.[2] This co-elution and chemical similarity allow the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process. The primary advantages of using deuterated internal standards in mass spectrometry-based assays are:
-
Enhanced Quantitative Accuracy: Deuterated analogs co-elute with analytes, minimizing signal distortion caused by matrix effects.[1]
-
Improved Reproducibility: They ensure consistent ionization efficiency across multiple analytical runs.[1]
-
Reduced Matrix Effects: Deuterium labeling helps to normalize signal suppression or enhancement from interfering compounds in the sample matrix.[1]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies like the FDA and EMA in bioanalytical method validation guidelines.[1]
While highly effective, it is important to be aware of potential limitations. The "deuterium isotope effect" can sometimes lead to slight chromatographic separation between the analyte and the internal standard.[3] If this occurs in a region of variable ion suppression, it can compromise the accuracy of quantification.[3] Additionally, the stability of the deuterium label is crucial, as H/D exchange can lead to analytical inaccuracies.[4]
Synthesis and Characterization of Deuterated Internal Standards
The synthesis of a reliable deuterated internal standard is a critical first step. The goal is to introduce deuterium atoms at a stable position within the molecule, ensuring no exchange occurs during sample processing and analysis.[4] Common synthetic strategies include:
-
Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterated water (D₂O), often with acid or base catalysis.[4]
-
Reduction with Deuterated Reagents: Carbonyl groups can be reduced to introduce deuterium using reagents like sodium borodeuteride (NaBD₄).
-
Catalytic Deuteration: Unsaturated bonds can be saturated with deuterium gas (D₂) in the presence of a metal catalyst.
-
De Novo Synthesis: This involves building the molecule from deuterated precursors, offering precise control over the label's position.[5]
Following synthesis, the deuterated standard must be rigorously characterized to confirm its identity, chemical purity, and isotopic enrichment. This is typically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Quantitative Data Presentation: The Impact of Deuterated Internal Standards
The use of deuterated internal standards significantly enhances the precision and accuracy of quantitative bioanalytical methods. The following tables summarize comparative data from studies on the analysis of testosterone and cortisol, demonstrating the superior performance of deuterated internal standards over analog (non-deuterated) internal standards.
Table 1: Comparison of Internal Standards for the Quantification of Testosterone by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated (d2-Testosterone) | 0.5 | 102.3 | 8.5 |
| 5 | 98.9 | 5.2 | |
| 50 | 101.1 | 3.8 | |
| Analog (Progesterone) | 0.5 | 85.7 | 15.2 |
| 5 | 92.3 | 11.8 | |
| 50 | 95.6 | 9.5 |
Data compiled from representative studies. Actual performance may vary depending on the specific analyte, matrix, and analytical method.[6][7]
Table 2: Comparison of Assay Performance for Cortisol Quantification using Different Internal Standards
| Internal Standard Type | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Deuterated (d4-Cortisol) | Low | 4.8 | 103.2 | 5.5 | 101.7 |
| Medium | 3.5 | 98.9 | 4.2 | 99.5 | |
| High | 2.9 | 100.5 | 3.8 | 100.1 | |
| Analog (Prednisone) | Low | 12.3 | 115.8 | 14.1 | 118.2 |
| Medium | 9.8 | 109.2 | 11.5 | 110.8 | |
| High | 8.5 | 107.6 | 10.2 | 108.4 |
Data adapted from validation studies of bioanalytical methods for cortisol.[8][9][10]
Experimental Protocols: Methodologies for Key Experiments
The following sections provide detailed methodologies for common sample preparation techniques and LC-MS/MS analysis using deuterated internal standards.
Protocol 1: Solid-Phase Extraction (SPE) of Steroid Hormones from Human Plasma
This protocol describes a generic solid-phase extraction procedure for the analysis of steroid hormones, such as testosterone and cortisol, from human plasma.
Materials:
-
Human plasma samples
-
Deuterated internal standard working solution (e.g., d2-testosterone, d4-cortisol in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma in a microcentrifuge tube, add 25 µL of the deuterated internal standard working solution. Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elution: Elute the analytes and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[11][12]
Protocol 2: Protein Precipitation for the Analysis of a Small Molecule Drug from Whole Blood
This protocol outlines a simple and rapid protein precipitation method for the extraction of a small molecule drug from whole blood.
Materials:
-
Whole blood samples
-
Deuterated internal standard working solution in acetonitrile
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of whole blood into a microcentrifuge tube.
-
Internal Standard Addition: Add 200 µL of the deuterated internal standard working solution in acetonitrile to the whole blood sample.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[13]
Protocol 3: LC-MS/MS Analysis of Testosterone
This section provides typical LC-MS/MS conditions for the analysis of testosterone.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Mandatory Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and decision-making processes in the application of deuterated internal standards.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. msacl.org [msacl.org]
- 9. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated surrogate analyte LC-MS/MS assay for quantification of endogenous cortisol in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 13. texilajournal.com [texilajournal.com]
- 14. nvkc.nl [nvkc.nl]
- 15. Development and validation of a serum total testosterone liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay calibrated to NIST SRM 971 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: The Use of 7-Hydroxy Amoxapine-d8 in Pharmacokinetic Studies
Introduction
Amoxapine is a tetracyclic antidepressant used in the treatment of depressive disorders.[1][2][3] It is metabolized in the liver to active metabolites, including 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1][3][4] To accurately quantify amoxapine and its metabolites in biological matrices for pharmacokinetic (PK) studies, a robust and reliable analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[5][6]
In quantitative LC-MS/MS analysis, deuterated internal standards are considered the gold standard.[7] 7-Hydroxy amoxapine-d8 is a stable, isotopically labeled version of the 7-hydroxyamoxapine metabolite. The deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[7][8] Since its chemical and physical properties are nearly identical to the endogenous metabolite, it co-elutes during chromatography and experiences similar ionization effects, effectively correcting for variability in sample preparation and instrument response.[5][8][9] This ensures high accuracy and precision in the quantification of 7-hydroxyamoxapine, which is crucial for the reliable determination of pharmacokinetic parameters.
Pharmacokinetic Profile of Amoxapine and its Metabolites
Amoxapine is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 90 minutes.[2][3] It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into its main metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.[3][10] The parent drug, amoxapine, has a half-life of about 8 hours, while the major metabolite, 8-hydroxyamoxapine, has a much longer half-life of 30 hours.[2][3] The 7-hydroxyamoxapine metabolite has a shorter half-life of approximately 5 to 6.5 hours.[1][11] These metabolites are eventually excreted in the urine, primarily as glucuronide conjugates.[2]
The following table summarizes key pharmacokinetic parameters for amoxapine and its hydroxylated metabolites in humans following a single oral dose.
| Analyte | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) |
| Amoxapine | ~1.5[2] | 67.4 ± 35.8 | ~8-10[2][11] |
| 7-Hydroxyamoxapine | ~1-3[11] | Variable | ~5.1-6.5[1][11] |
| 8-Hydroxyamoxapine | ~1-3[11] | Significantly higher than 7-hydroxyamoxapine[11] | ~30[2][3] |
Table 1: Human Pharmacokinetic Parameters of Amoxapine and its Metabolites.
Experimental Protocols
Protocol 1: Bioanalytical Method for Quantification in Plasma
This protocol describes a general procedure for the quantification of amoxapine and 7-hydroxyamoxapine in plasma samples using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Amoxapine, 7-hydroxyamoxapine, and this compound analytical standards
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
2. Sample Preparation (Protein Precipitation): [12]
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma in a 96-well plate, add 100 µL of a precipitating solution containing the internal standard (this compound in acetonitrile).[12]
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system (e.g., Thermo Vanquish, Waters Acquity)
-
Column: C18 reverse-phase column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm)[13]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient appropriate for the separation of the analytes.
-
Flow Rate: 0.3 mL/min[13]
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode[13]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for amoxapine, 7-hydroxyamoxapine, and this compound.
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.[13]
-
Perform a linear weighted least-squares regression to determine the concentrations of the unknown samples.[13]
Visualizations
Figure 1: Experimental workflow for a typical pharmacokinetic study.
Figure 2: Simplified mechanism of action of Amoxapine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amoxapine: Package Insert / Prescribing Information [drugs.com]
- 3. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amoxapine - Wikipedia [en.wikipedia.org]
- 5. texilajournal.com [texilajournal.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 7-Hydroxyamoxapine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-hydroxyamoxapine, an active metabolite of the antidepressant drug amoxapine, in human plasma. The described method utilizes a simple protein precipitation extraction procedure, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Amoxapine is a tetracyclic antidepressant that is metabolized in the liver to form two major active metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine.[1][2] The primary enzyme responsible for this hydroxylation is Cytochrome P450 2D6 (CYP2D6).[1][3] 7-hydroxyamoxapine contributes to the overall pharmacological effect of the parent drug. Therefore, a reliable and sensitive method for the quantification of 7-hydroxyamoxapine in biological matrices is essential for clinical and pharmacological research. This application note provides a detailed protocol for the quantification of 7-hydroxyamoxapine in human plasma using LC-MS/MS.
Metabolic Pathway of Amoxapine
Amoxapine undergoes hydroxylation to form its active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, primarily catalyzed by the CYP2D6 enzyme in the liver.
Metabolism of Amoxapine
Experimental Protocols
Materials and Reagents
-
7-Hydroxyamoxapine reference standard
-
Amoxapine-d8 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Amoxapine-d8, 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A validated UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 5 | 95 |
| 6.0 | 0.4 | 5 | 95 |
| 6.1 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters for 7-Hydroxyamoxapine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 7-Hydroxyamoxapine | 330.1 | 285.1 | 100 | 30 | 20 |
| Amoxapine-d8 (IS) | 322.2 | 277.2 | 100 | 30 | 20 |
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%) | 90 - 110% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | < 15% |
Experimental Workflow
LC-MS/MS Workflow
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of 7-hydroxyamoxapine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. This method can be a valuable tool for researchers and drug development professionals studying the pharmacokinetics and therapeutic effects of amoxapine and its metabolites.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. Concurrent high-performance liquid chromatographic measurement of loxapine and amoxapine and of their hydroxylated metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-Hydroxy Amoxapine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 7-Hydroxy amoxapine-d8 as an internal standard in the quantitative analysis of amoxapine and its metabolites in biological matrices. The protocols described are based on established bioanalytical methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Amoxapine is a tricyclic antidepressant that is metabolized in the body to active metabolites, including 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1] Accurate quantification of amoxapine and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It offers superior accuracy and precision by compensating for variability in sample preparation and instrument response.[2] this compound is an ideal internal standard for the quantification of 7-hydroxyamoxapine and can also be effectively used for the quantification of amoxapine and other metabolites due to its similar chemical and physical properties.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ |
| Molecular Weight | 337.8 g/mol [3] |
| IUPAC Name | 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][4][5]benzoxazepin-2-ol[3] |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of amoxapine and its metabolites in plasma, based on published methods. While these values are not specific to a method using this compound, they are representative of the expected performance.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Amoxapine | 0 - 400 µg/L[6] | 1 - 3 ng[6] | 3.84%[5] | 8%[6] | 75 - 88%[7] |
| 8-Hydroxyamoxapine | 0 - 400 µg/L[6] | 25 ng/ml[5] | 4.57%[5] | 8%[6] | Not Reported |
| 7-Hydroxyamoxapine | Not specified | 1 - 3 ng[6] | 5%[6] | 8%[6] | Not Reported |
Experimental Protocols
Protocol 1: Quantitative Analysis of Amoxapine and Metabolites in Human Plasma by LC-MS/MS
This protocol describes a representative method for the extraction and quantification of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine from human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine analytical standards
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of amoxapine, its metabolites, and this compound in methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion > Product Ion):
-
Amoxapine: To be determined empirically
-
7-Hydroxyamoxapine: To be determined empirically
-
8-Hydroxyamoxapine: To be determined empirically
-
This compound: To be determined empirically (precursor ion will be M+8 compared to the non-deuterated form)
-
-
Collision Energy and other MS parameters: Optimize for each analyte and internal standard.
-
5. Data Analysis
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve.
Visualizations
References
- 1. Amoxapine in human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices [mdpi.com]
- 3. This compound | C17H16ClN3O2 | CID 46781720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the antidepressants maprotiline and amoxapine, and their metabolites, in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of amoxapine and nortriptyline in blood plasma and serum by salt-assisted liquid-liquid microextraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for the Quantification of 7-Hydroxyamoxapine using 7-Hydroxyamoxapine-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of 7-hydroxyamoxapine in human plasma. The method utilizes a stable isotope-labeled internal standard, 7-Hydroxy amoxapine-d8, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. The protocol details a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and preclinical studies.
Introduction
Amoxapine is a tetracyclic antidepressant that is metabolized in the liver to active metabolites, primarily 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1][2] 7-hydroxyamoxapine contributes to the overall pharmacological effect, exhibiting dopamine receptor antagonism.[2][3] Monitoring the levels of this metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay.
This application note provides a detailed protocol for the extraction and quantification of 7-hydroxyamoxapine in human plasma using LC-MS/MS with this compound as the internal standard. The method has been developed to be simple, rapid, and reliable, making it ideal for high-throughput environments.
Experimental Protocols
Materials and Reagents
-
7-Hydroxyamoxapine reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: C18, 50 x 2.1 mm, 1.8 µm
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Thaw plasma samples and standards at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Hydroxyamoxapine | 330.1 | 215.1 | 25 |
| This compound | 338.1 | 223.1 | 25 |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 1 to 500 ng/mL for 7-hydroxyamoxapine in human plasma. The correlation coefficient (r²) was >0.99.
| Concentration (ng/mL) | Mean Peak Area Ratio |
| 1 | 0.0025 |
| 5 | 0.0124 |
| 10 | 0.0248 |
| 50 | 0.124 |
| 100 | 0.249 |
| 250 | 0.623 |
| 500 | 1.245 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| Low | 3 | 5.2 | 98.7 | 6.5 | 101.2 |
| Mid | 75 | 4.1 | 102.3 | 5.3 | 100.8 |
| High | 400 | 3.5 | 99.5 | 4.8 | 98.9 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.1 | 98.5 |
| Mid | 75 | 94.5 | 101.2 |
| High | 400 | 93.8 | 99.8 |
Stability
The stability of 7-hydroxyamoxapine was evaluated under various conditions.
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
| Bench-top | 4 hours | 97.2 | 98.1 |
| Freeze-thaw | 3 cycles | 95.8 | 96.5 |
| Long-term (-80°C) | 30 days | 98.1 | 99.0 |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Signaling pathway of 7-Hydroxyamoxapine.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput means of quantifying 7-hydroxyamoxapine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring. The method validation results demonstrate that it meets the criteria for bioanalytical method validation as per regulatory guidelines.
References
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Amoxapine and its Metabolites in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine is a tetracyclic antidepressant used in the treatment of depression. It is metabolized in the liver primarily by the CYP2D6 enzyme to form two major active metabolites: 8-hydroxyamoxapine and 7-hydroxyamoxapine.[1] Monitoring the plasma concentrations of amoxapine and its metabolites is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and in establishing a correlation between drug levels and clinical outcomes. This application note provides a detailed protocol for the simultaneous quantification of amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.
Experimental Workflow
The overall workflow for the quantitative analysis of amoxapine and its metabolites in plasma is depicted below.
Caption: Experimental workflow for amoxapine analysis.
Materials and Methods
Reagents and Materials
-
Amoxapine, 8-hydroxyamoxapine, and 7-hydroxyamoxapine reference standards
-
Internal standard (e.g., Amoxapine-d8)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (K2EDTA or Sodium Heparin)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Agilent 6460 Triple Quad)
-
Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
Experimental Protocols
Two common and effective sample preparation methods are detailed below: Protein Precipitation and Solid-Phase Extraction.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and cost-effective, suitable for high-throughput analysis.
-
Sample Preparation:
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC).
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
-
Extraction:
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 2,000 x g for 2 minutes.
-
Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.
-
SPE Cartridge Conditioning:
-
Place mixed-mode cation exchange SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the cartridges with 1 mL of 0.1 M phosphate buffer (pH 6).
-
-
Sample Loading:
-
Dilute 500 µL of plasma with 500 µL of 0.1 M phosphate buffer (pH 6).
-
Add 10 µL of the internal standard working solution.
-
Load the diluted plasma onto the conditioned SPE cartridges.
-
-
Washing:
-
Wash the cartridges with 1 mL of 0.1 M acetic acid.
-
Follow with a wash of 1 mL of methanol.
-
Dry the cartridges under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of a freshly prepared solution of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
-
Sample Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer to autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Conditions
Liquid Chromatography
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 10% B and equilibrate
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Amoxapine | 314.1 | 271.1 | 100 | 25 |
| 241.1 | 100 | 35 | ||
| 8-Hydroxyamoxapine | 330.1 | 287.1 | 100 | 28 |
| 241.1 | 100 | 38 | ||
| 7-Hydroxyamoxapine* | 330.1 | 287.1 | 100 | 28 |
| 258.1 | 100 | 32 | ||
| Amoxapine-d8 (IS) | 322.1 | 279.1 | 100 | 25 |
Note: The MRM transitions for 7-hydroxyamoxapine are proposed based on the fragmentation patterns of amoxapine and 8-hydroxyamoxapine. These should be optimized in the user's laboratory for best performance.
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical validated LC-MS/MS method for the analysis of amoxapine and its metabolites in plasma.
Table 2: Method Validation Parameters
| Parameter | Amoxapine | 8-Hydroxyamoxapine | 7-Hydroxyamoxapine |
| Linearity Range (ng/mL) | 0.05 - 50 | 0.05 - 50 | 0.05 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 0.05 | 0.05 |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 80% | > 80% | > 80% |
| Plasma Stability (Frozen at -20°C) | 260 days[2] | 260 days[2] | 260 days[2] |
| Plasma Stability (Refrigerated) | 14 days[1] | 14 days[1] | Not specified |
Signaling Pathway Diagram
The metabolic pathway of amoxapine is relatively straightforward and does not involve complex signaling cascades. The diagram below illustrates the metabolic conversion.
Caption: Metabolic pathway of amoxapine.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of amoxapine and its major metabolites, 8-hydroxyamoxapine and 7-hydroxyamoxapine, in human plasma. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as throughput and the need to minimize matrix effects. This protocol serves as a comprehensive guide for researchers and professionals in the field of drug development and clinical analysis.
References
Application Notes and Protocols for the Use of 7-Hydroxyamoxapine-d8 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a synthesized guide based on the known pharmacology of amoxapine and its metabolites, combined with established principles for the use of deuterated compounds in clinical research. As of the generation of this document, specific public data or established protocols for the use of 7-Hydroxyamoxapine-d8 are not available. Therefore, this document should be considered a comprehensive, theoretical framework to guide the development of a specific clinical trial protocol. All procedures must be validated and approved by relevant regulatory authorities before implementation.
Introduction
Amoxapine is a tricyclic antidepressant of the dibenzoxazepine class, indicated for the relief of symptoms of depression, including depression accompanied by anxiety or agitation.[1] It is the N-demethylated metabolite of the antipsychotic drug loxapine.[2][3][4] Amoxapine is metabolized in the liver primarily by the cytochrome P450 2D6 (CYP2D6) enzyme to form two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[5][6]
-
7-Hydroxyamoxapine: This metabolite is a potent dopamine receptor antagonist and is believed to contribute significantly to the neuroleptic (antipsychotic) properties of amoxapine.[2][7][8]
-
8-Hydroxyamoxapine: This metabolite is a more potent serotonin reuptake inhibitor than amoxapine itself and contributes to the overall antidepressant effect.[2]
The use of deuterated compounds, such as 7-Hydroxyamoxapine-d8, in clinical trials offers significant advantages, primarily due to the kinetic isotope effect.[9] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, creates a stronger chemical bond that can slow down metabolic processes.[10] In the context of a clinical trial, 7-Hydroxyamoxapine-d8 is an ideal candidate for use as an internal standard (IS) in bioanalytical methods for the precise quantification of the active metabolite 7-hydroxyamoxapine in biological matrices.[11]
Rationale for Using 7-Hydroxyamoxapine-d8 in Clinical Trials
The primary application of 7-Hydroxyamoxapine-d8 in a clinical trial setting is as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Advantages of using a SIL-IS:
-
Improved Accuracy and Precision: A SIL-IS has nearly identical chemical and physical properties to the analyte (7-hydroxyamoxapine), meaning it behaves similarly during sample extraction, chromatography, and ionization. This corrects for variability in sample preparation and matrix effects, leading to more accurate and precise quantification.
-
Reduced Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. A SIL-IS experiences the same matrix effects as the analyte, allowing for effective normalization.
-
Enhanced Method Robustness: The use of a SIL-IS makes the bioanalytical method more robust and less susceptible to minor variations in experimental conditions.
Quantitative Data Summary
The following tables represent hypothetical data that would be generated during the validation of a bioanalytical method using 7-Hydroxyamoxapine-d8 as an internal standard for the quantification of 7-hydroxyamoxapine in human plasma.
Table 1: Hypothetical Calibration Curve for 7-Hydroxyamoxapine in Human Plasma
| Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 50 | 0.021 | 1.05 | 105.0 |
| 2.5 | 50 | 0.052 | 2.60 | 104.0 |
| 5.0 | 50 | 0.101 | 4.95 | 99.0 |
| 10.0 | 50 | 0.205 | 10.25 | 102.5 |
| 25.0 | 50 | 0.510 | 25.50 | 102.0 |
| 50.0 | 50 | 1.020 | 51.00 | 102.0 |
| 100.0 | 50 | 2.030 | 101.50 | 101.5 |
| 200.0 | 50 | 4.080 | 204.00 | 102.0 |
Table 2: Hypothetical Pharmacokinetic Parameters of Amoxapine and its Metabolites Following a Single Oral Dose of Amoxapine (200 mg)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| Amoxapine | 150 ± 35 | 1.5 ± 0.5 | 1200 ± 250 | 8 ± 2 |
| 7-Hydroxyamoxapine | 45 ± 10 | 2.0 ± 0.7 | 450 ± 90 | 10 ± 3 |
| 8-Hydroxyamoxapine | 90 ± 20 | 2.5 ± 0.8 | 2700 ± 500 | 30 ± 6 |
Experimental Protocols
Clinical Study Design and Sample Collection
This protocol outlines a pharmacokinetic (PK) study to determine the concentration-time profiles of amoxapine and its primary metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, in healthy human volunteers following a single oral dose of amoxapine.
-
Study Population: Healthy adult volunteers (n=24), aged 18-55 years, with normal CYP2D6 metabolizer status.
-
Study Drug Administration: A single oral dose of amoxapine (e.g., 200 mg).
-
Blood Sampling: Venous blood samples (5 mL) will be collected into tubes containing K2EDTA at the following time points: pre-dose (0 hr), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Sample Processing: Plasma will be separated by centrifugation at 2000 x g for 15 minutes at 4°C within 30 minutes of collection. The plasma will be transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method for Quantification of 7-Hydroxyamoxapine
This protocol describes the use of a validated LC-MS/MS method for the simultaneous determination of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in human plasma. 7-Hydroxyamoxapine-d8 will be used as the internal standard for 7-hydroxyamoxapine.
4.2.1. Materials and Reagents
-
Amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine reference standards
-
7-Hydroxyamoxapine-d8 (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
4.2.2. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of the internal standard working solution (containing 7-Hydroxyamoxapine-d8).
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4.2.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Amoxapine: Q1/Q3 (e.g., 314.1 -> 271.1)
-
7-Hydroxyamoxapine: Q1/Q3 (e.g., 330.1 -> 287.1)
-
7-Hydroxyamoxapine-d8 (IS): Q1/Q3 (e.g., 338.1 -> 295.1)
-
8-Hydroxyamoxapine: Q1/Q3 (e.g., 330.1 -> 241.1)
-
4.2.4. Data Analysis
-
Peak areas of the analytes and the internal standard will be integrated.
-
A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of the analytes in the quality control and unknown samples will be determined from the calibration curve using a weighted linear regression model.
Visualizations
Metabolic Pathway of Amoxapine
Caption: Metabolic pathway of amoxapine to its active metabolites.
Bioanalytical Workflow for 7-Hydroxyamoxapine Quantification
Caption: Workflow for the quantification of 7-hydroxyamoxapine.
References
- 1. drugs.com [drugs.com]
- 2. Amoxapine - Wikipedia [en.wikipedia.org]
- 3. Amoxapine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 8. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for Amoxapine Metabolite Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of amoxapine and its primary metabolites, 8-hydroxyamoxapine and 7-hydroxyamoxapine, from biological matrices for quantitative analysis. The following sections offer a comparative overview of common extraction techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, complete with step-by-step protocols and performance data.
Introduction
Amoxapine is a tetracyclic antidepressant that is extensively metabolized in the body to active metabolites, primarily 8-hydroxyamoxapine and, to a lesser extent, 7-hydroxyamoxapine.[1][2] Accurate quantification of amoxapine and its metabolites in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4] Effective sample preparation is a critical step to remove interfering endogenous substances, concentrate the analytes, and ensure the accuracy and reproducibility of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
This guide outlines three prevalent sample preparation methodologies, providing detailed protocols and a summary of their quantitative performance to aid researchers in selecting the most suitable method for their analytical needs.
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the biological matrix, the required sensitivity, sample throughput, and the availability of instrumentation. The most common methods for amoxapine and its metabolites are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum.[6][7] It involves the addition of a water-miscible organic solvent or an acid to the sample, which denatures and precipitates the proteins.[7][8] This technique is well-suited for high-throughput screening.
Quantitative Data Summary: Protein Precipitation
| Analyte(s) | Matrix | Precipitating Agent | Recovery (%) | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LLOQ) | Reference(s) |
| Various Drugs | Human Plasma | Acetonitrile (ACN) | > 80% | Not Specified | Not Specified | [6][7] |
| Various Drugs | Human Plasma | Perchloric Acid (PCA) | Lower and more variable than ACN | Not Specified | Not Specified | [6][7] |
| Various Drugs | Human Plasma | Trichloroacetic Acid (TCA) | Lower and more variable than ACN | Not Specified | Not Specified | [6][7] |
| Fluoxetine and Norfluoxetine | Plasma | Acetonitrile (3:1 ratio) | 99.7% (protein precipitation efficiency) | Not Specified | Not Specified | [8] |
Experimental Protocol: Protein Precipitation with Acetonitrile
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analytes.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Workflow Diagram: Protein Precipitation
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9] This technique is effective for cleaning up complex matrices and can provide a high degree of analyte concentration.
Quantitative Data Summary: Liquid-Liquid Extraction
| Analyte(s) | Matrix | Extraction Solvent | Recovery (%) | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LLOQ) | Reference(s) |
| Amoxapine, Nortriptyline | Plasma, Serum | Acetonitrile (with salt-assisted phase separation) | 75 - 88% | 0.002 - 20 mg/L | 0.46 - 0.58 µg/L | [10] |
| Amoxapine and Metabolites | Plasma | Ethyl Acetate | Not Specified | 25 - 600 ng/mL | < 10 ng/mL | [11] |
| Tricyclic Antidepressants | Human Plasma | Acetonitrile/n-hexane | 79 - 98% | Not Specified | LOD: 0.001-0.003 µg/mL, LLOQ: 0.003-0.010 µg/mL | [9] |
Experimental Protocol: Liquid-Liquid Extraction
-
To 1 mL of plasma or serum sample, add an appropriate internal standard.
-
Adjust the sample pH to alkaline conditions (e.g., pH 9-10) using a suitable buffer (e.g., sodium borate buffer).
-
Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 2 minutes to facilitate the transfer of analytes into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample.[12][13] It involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest.[12] SPE can provide excellent sample cleanup and high analyte concentration factors.[14]
Quantitative Data Summary: Solid-Phase Extraction
| Analyte(s) | Matrix | SPE Sorbent | Recovery (%) | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LLOQ) | Reference(s) |
| Amoxapine, 8-hydroxyamoxapine | Serum | C18 | 97 - 100% | 25 - 1080 ng/mL | 3 ng/mL | [15] |
| Amoxapine, 8-hydroxyamoxapine | Serum | Adsorption Column | Not Specified | Not Specified | Not Specified | [3][16] |
| Loxapine and metabolites (including amoxapine) | Rat Brain, Plasma, CSF | Not specified | > 80% | Not Specified | LLOQ (plasma): 1 ng/mL (amoxapine), 2 ng/mL (hydroxylated metabolites) | [5] |
Experimental Protocol: Solid-Phase Extraction (C18 Cartridge)
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pre-treat 1 mL of plasma or serum by adding a suitable buffer (e.g., phosphate buffer, pH 6.0). Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences, followed by 2 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.
-
Elution: Elute the analytes from the cartridge with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction
Concluding Remarks
The selection of an appropriate sample preparation method is paramount for the successful quantitative analysis of amoxapine and its metabolites. Protein precipitation offers a rapid and simple approach suitable for high-throughput applications. Liquid-liquid extraction provides a higher degree of sample cleanup and is effective for a wide range of analyte concentrations. Solid-phase extraction delivers the most selective and cleanest extracts, often resulting in the highest sensitivity and reproducibility. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust analytical methods for amoxapine and its metabolites in various biological matrices.
References
- 1. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of amoxapine and nortriptyline in blood plasma and serum by salt-assisted liquid-liquid microextraction and high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. Isocratic liquid chromatographic method for the determination of amoxapine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample preparation | Metabolomics [ebi.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Application of 7-Hydroxy Amoxapine-d8 in Therapeutic Drug Monitoring of Amoxapine
Application Note AP-LCMS-0321
Introduction
Amoxapine is a tricyclic antidepressant used in the management of depression, often accompanied by anxiety or agitation. Therapeutic Drug Monitoring (TDM) of amoxapine and its active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing toxicity. Due to significant inter-individual variability in metabolism, monitoring plasma concentrations helps personalize treatment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for TDM due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard is essential for reliable quantification, as it effectively corrects for matrix effects, variations in sample recovery, and instrument response. 7-Hydroxy amoxapine-d8, a deuterated analog of the primary active metabolite, serves as an ideal internal standard for the bioanalysis of amoxapine and its metabolites. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization efficiency, thereby providing the most accurate quantification.
Principle of the Method
This protocol outlines a sensitive and robust LC-MS/MS method for the simultaneous quantification of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in human plasma. The method utilizes this compound as the internal standard (IS). The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
Materials and Reagents
-
Analytes and Internal Standard:
-
Amoxapine
-
7-Hydroxyamoxapine
-
8-Hydroxyamoxapine
-
This compound (Internal Standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Intermediate Stock Solution (10 µg/mL): Prepare a combined intermediate stock solution of all analytes (amoxapine, 7-hydroxyamoxapine, 8-hydroxyamoxapine) by diluting the primary stock solutions with methanol.
-
Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound by diluting its primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. This concentration may need to be optimized based on instrument response.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the intermediate stock solution to achieve the desired concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Table 2: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Amoxapine | 314.1 | 271.1 | 100 | 25 |
| 7-Hydroxyamoxapine | 330.1 | 287.1 | 100 | 27 |
| 8-Hydroxyamoxapine | 330.1 | 241.1 | 100 | 30 |
| This compound (IS) | 338.1 | 295.1 | 100 | 27 |
Note: MS parameters, especially collision energies, should be optimized for the specific instrument used.
Data Presentation
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 3: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
|---|---|---|---|
| Amoxapine | 1 - 500 | > 0.995 | 1 |
| 7-Hydroxyamoxapine | 1 - 500 | > 0.995 | 1 |
| 8-Hydroxyamoxapine | 1 - 500 | > 0.995 | 1 |
Table 4: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|---|
| Amoxapine | Low | 3 | < 10 | < 12 | 95 - 105 |
| Mid | 50 | < 8 | < 10 | 97 - 103 | |
| High | 400 | < 7 | < 9 | 98 - 102 | |
| 7-Hydroxyamoxapine | Low | 3 | < 11 | < 13 | 94 - 106 |
| Mid | 50 | < 9 | < 11 | 96 - 104 | |
| High | 400 | < 8 | < 10 | 97 - 103 | |
| 8-Hydroxyamoxapine | Low | 3 | < 12 | < 14 | 93 - 107 |
| Mid | 50 | < 10 | < 12 | 95 - 105 |
| | High | 400 | < 9 | < 11 | 96 - 104 |
Note: Acceptance criteria for precision are typically ≤15% CV (≤20% at LLOQ) and for accuracy ±15% (±20% at LLOQ).
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Amoxapine | > 85 | 92 - 108 |
| 7-Hydroxyamoxapine | > 85 | 90 - 110 |
| 8-Hydroxyamoxapine | > 85 | 91 - 109 |
| this compound (IS) | > 85 | 93 - 107 |
Visualizations
Caption: Experimental workflow for amoxapine TDM using this compound.
Caption: Logical relationship in TDM of Amoxapine and its metabolites.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the therapeutic drug monitoring of amoxapine and its active metabolites by LC-MS/MS. The described protocol, involving a simple protein precipitation and a rapid LC gradient, is suitable for high-throughput clinical laboratories. This method allows for accurate quantification, aiding clinicians in personalizing amoxapine therapy to improve patient outcomes and minimize adverse effects.
Application Note: Quantitative Analysis of Tricyclic Antidepressant Metabolites in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of several common tricyclic antidepressants (TCAs) and their primary metabolites in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a straightforward solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by a rapid and selective chromatographic separation. This robust and sensitive method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications, providing accurate and reproducible results for a panel of key TCA compounds.
Introduction
Tricyclic antidepressants have been a cornerstone in the treatment of major depressive disorder for decades. Therapeutic drug monitoring (TDM) of TCAs is crucial due to their narrow therapeutic index, high inter-individual variability in pharmacokinetics, and the significant pharmacological activity of their metabolites.[1] The primary metabolic pathways for tertiary amine TCAs like amitriptyline and imipramine involve demethylation to active secondary amine metabolites (nortriptyline and desipramine, respectively) and hydroxylation.[2] Accurate measurement of both the parent drug and its active metabolites is essential for effective dose optimization and minimizing toxicity. HPLC-MS/MS offers superior selectivity and sensitivity compared to immunoassays, which can suffer from cross-reactivity, making it the gold standard for the individual quantification of these compounds.[1] This protocol provides a comprehensive guide for researchers to implement a reliable HPLC-MS/MS method for TCA metabolite analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of TCAs and their metabolites from 0.5 mL of human plasma.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Internal Standard (IS) working solution (e.g., deuterated analogs of the analytes of interest in methanol)
-
0.1M Phosphate Buffer (pH 6.0)[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)[3]
-
Mixed-mode cation exchange SPE cartridges
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Allow plasma samples, calibrators, and quality controls to thaw to room temperature. Vortex gently to ensure homogeneity.
-
To 0.5 mL of each plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Add 1.0 mL of 0.1M phosphate buffer (pH 6.0) and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing the following solvents:
-
3 mL Methanol
-
3 mL Deionized Water
-
1 mL 0.1M Phosphate Buffer (pH 6.0)
-
Do not allow the cartridge to dry between steps.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge to remove interferences:
-
Wash 1: 3 mL Deionized Water
-
Wash 2: 3 mL 0.1M Acetic Acid
-
Wash 3: 3 mL Methanol
-
Dry the cartridge thoroughly under high vacuum or nitrogen for 5-10 minutes.
-
-
Elution: Elute the analytes with 3 mL of the elution solvent (Dichloromethane/Isopropanol/Ammonium Hydroxide) into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50 v/v) and vortex for 20 seconds. Transfer the solution to an autosampler vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler (e.g., Agilent 1200 series or equivalent)[4]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm particle size)[5]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL[1]
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 20 1.0 20 5.0 95 6.0 95 6.1 20 | 8.0 | 20 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: +5500 V
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): 8 psi
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative Performance Characteristics
The following table summarizes typical performance data for the analysis of selected TCAs and their metabolites. Values are compiled from various published methods and serve as a representative example.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Amitriptyline | 1 - 500 | 0.1 - 2.0 | 87 - 104 | [6][7][8] |
| Nortriptyline | 1 - 500 | 0.1 - 4.0 | 87 - 104 | [6][7][8] |
| 10-OH-Amitriptyline | 5 - 250 | 5.0 | >85 | N/A |
| 10-OH-Nortriptyline | 5 - 250 | 5.0 | >85 | N/A |
| Imipramine | 1 - 500 | 0.1 - 2.0 | 79 - 98 | [6][7][8] |
| Desipramine | 1 - 500 | 0.1 - 4.0 | 79 - 98 | [7][8] |
| 2-OH-Imipramine | 5 - 250 | 5.0 | >85 | N/A |
| 2-OH-Desipramine | 5 - 250 | 5.0 | >85 | N/A |
| Clomipramine | 1 - 500 | 0.1 - 5.8 | 69 - 84 | [7] |
| Desmethylclomipramine | 1 - 500 | 1.2 - 5.8 | >87 | [7] |
| Doxepin | 1 - 500 | 0.1 - 2.0 | >85 | [8] |
| Nordoxepin | 1 - 500 | 0.1 - 4.0 | >85 | [8] |
Representative MRM Transitions
The following MRM transitions are used for the detection and quantification of the target analytes. Collision energies (CE) and other compound-specific parameters should be optimized for the specific instrument in use.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Amitriptyline | 278.2 | 91.1 |
| Nortriptyline | 264.2 | 233.1 |
| 10-OH-Amitriptyline | 294.2 | 207.1 |
| 10-OH-Nortriptyline | 280.2 | 232.1 |
| Imipramine | 281.2 | 86.1 |
| Desipramine | 267.2 | 72.1 |
| 2-OH-Imipramine | 297.2 | 252.0 |
| 2-OH-Desipramine | 283.2 | 238.1 |
| Clomipramine | 315.2 | 86.1 |
| Desmethylclomipramine | 301.2 | 72.1 |
| Doxepin | 280.2 | 107.1 |
| Nordoxepin | 266.2 | 71.1 |
Mandatory Visualization
Caption: Workflow for TCA metabolite analysis by HPLC-MS/MS.
Conclusion
The described HPLC-MS/MS method provides a selective, sensitive, and reliable protocol for the quantification of tricyclic antidepressants and their active metabolites in human plasma. The solid-phase extraction procedure ensures a clean extract, minimizing matrix effects and leading to high reproducibility. This application note serves as a complete guide for researchers to establish and validate a high-performance analytical method for TDM and pharmacokinetic studies of TCAs, ultimately contributing to improved patient care and research outcomes.
References
- 1. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of seven tricyclic antidepressant drugs in human plasma by direct-injection HPLC-APCI-MS-MS with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxylated metabolites of tricyclic antidepressants: preclinical assessment of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 7-Hydroxy amoxapine-d8 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxapine is a tricyclic antidepressant of the dibenzoxazepine class. Following oral administration, it is rapidly absorbed and extensively metabolized in the liver. Two of its major metabolites are 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1] While 8-hydroxyamoxapine is the major metabolite, 7-hydroxyamoxapine is also pharmacologically active and contributes to the overall therapeutic and side-effect profile of amoxapine, notably possessing neuroleptic properties due to its dopamine receptor antagonism.[2]
In bioequivalence (BE) studies of amoxapine, regulatory agencies may require the quantification of major and/or active metabolites to ensure that the generic and reference formulations deliver the same amount of active moieties to the site of action. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 7-Hydroxy amoxapine-d8 is the deuterium-labeled form of 7-hydroxyamoxapine and serves as an ideal internal standard for its quantification.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound in bioequivalence studies of amoxapine, focusing on bioanalytical method development and validation.
Bioanalytical Method for Amoxapine and 7-Hydroxyamoxapine in Human Plasma using LC-MS/MS
This method describes the simultaneous quantification of amoxapine and 7-hydroxyamoxapine in human plasma, using this compound as the internal standard (IS).
1. Materials and Reagents
-
Amoxapine reference standard
-
7-Hydroxyamoxapine reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Experimental Protocols
3.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve amoxapine and 7-hydroxyamoxapine in methanol to obtain individual stock solutions of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
3.2. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the respective tubes.
-
Add 50 µL of the 100 ng/mL IS working solution to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
3.3. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
3.4. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Amoxapine | 314.1 | 271.1 |
| 7-Hydroxyamoxapine | 330.1 | 271.1 |
| This compound (IS) | 338.1 | 279.1 |
Note: These are predicted transitions and should be optimized during method development.
Bioequivalence Study Design and Data Presentation
A typical bioequivalence study for amoxapine would be a single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[1] Plasma samples are collected at predetermined time points post-dose for pharmacokinetic analysis.
Pharmacokinetic Parameters
The following pharmacokinetic parameters are calculated for amoxapine and 7-hydroxyamoxapine for both the test and reference products:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.
Illustrative Pharmacokinetic Data
The following tables present hypothetical but realistic data from a bioequivalence study of a 100 mg amoxapine formulation.
Table 1: Pharmacokinetic Parameters for Amoxapine (N=24)
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 45.2 ± 12.1 | 47.8 ± 13.5 | 94.56 | 88.54% - 101.02% |
| AUC0-t (ngh/mL) | 380.5 ± 95.2 | 395.1 ± 101.8 | 96.30 | 90.15% - 102.88% |
| AUC0-inf (ngh/mL) | 405.3 ± 102.6 | 418.9 ± 108.3 | 96.75 | 90.88% - 103.05% |
Table 2: Pharmacokinetic Parameters for 7-Hydroxyamoxapine (N=24)
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 15.8 ± 4.9 | 16.5 ± 5.3 | 95.76 | 89.23% - 102.75% |
| AUC0-t (ngh/mL) | 250.1 ± 70.4 | 258.3 ± 75.1 | 96.82 | 91.05% - 102.96% |
| AUC0-inf (ngh/mL) | 265.7 ± 78.2 | 273.9 ± 81.6 | 97.01 | 91.55% - 102.81% |
Acceptance Criteria
For two products to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means (Test/Reference) for Cmax, AUC0-t, and AUC0-inf should be within the acceptance range of 80.00% to 125.00%.[1]
Visualizations
Caption: Metabolic conversion of Amoxapine.
Caption: Bioanalytical study workflow.
References
Troubleshooting & Optimization
Amoxapine LC-MS/MS Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of amoxapine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during amoxapine LC-MS/MS analysis in a question-and-answer format, providing potential causes and solutions.
Q1: Why am I observing poor peak shape (tailing or fronting) for my amoxapine peak?
A1: Poor peak shape can arise from several factors related to the chromatography or sample preparation.
-
Potential Causes:
-
Column Overload: Injecting too high a concentration of amoxapine can lead to peak fronting.
-
Secondary Interactions: Amoxapine, being a basic compound, can interact with residual silanols on the silica-based column, causing peak tailing.[1]
-
Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can affect the ionization state of amoxapine and lead to poor peak shape.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can result in distorted peaks.[2][3]
-
Extra-column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[4]
-
-
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.
-
Optimize Mobile Phase: Add a small amount of a basic modifier like ammonium hydroxide to the mobile phase to improve peak shape. Using a mobile phase with a pH that ensures consistent protonation of amoxapine can also help.[5]
-
Use a High-Quality Column: Employ a column with end-capping to minimize silanol interactions. Consider using a phenyl-hexyl stationary phase which can offer different selectivity.[1][6]
-
Implement a Guard Column: A guard column can protect the analytical column from contaminants.[3]
-
Optimize System Connections: Ensure all fittings are tight and use tubing with the smallest appropriate internal diameter.
-
Q2: I am experiencing low sensitivity or a weak signal for amoxapine. What are the possible reasons?
A2: Low sensitivity can be a result of issues with sample preparation, ionization, or mass spectrometer settings.
-
Potential Causes:
-
Inefficient Sample Extraction: The chosen extraction method may not be effectively recovering amoxapine from the sample matrix.
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting matrix components can interfere with the ionization of amoxapine in the mass spectrometer source.[7][8]
-
Suboptimal Ionization Parameters: The electrospray ionization (ESI) source settings may not be optimized for amoxapine.
-
Incorrect Mass Transitions (SRM): The selected precursor and product ions for selected reaction monitoring (SRM) may not be the most intense or specific.
-
-
Solutions:
-
Optimize Sample Preparation: Evaluate different extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery and remove interfering matrix components.[9] Protein precipitation is a simpler but potentially less clean method.[6]
-
Chromatographic Separation: Ensure amoxapine is chromatographically separated from the bulk of the matrix components.
-
Optimize MS Source Conditions: Systematically tune the ESI source parameters, including spray voltage, gas flows, and temperature, to maximize the amoxapine signal.
-
Confirm Mass Transitions: Infuse a standard solution of amoxapine to determine the most abundant and stable precursor and product ions.
-
Q3: My results are inconsistent and show high variability between injections. What should I investigate?
A3: Inconsistent results can stem from a variety of factors, from sample preparation to instrument stability.
-
Potential Causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or sample dilution can lead to fluctuating results.
-
Autosampler Issues: Inconsistent injection volumes or sample degradation in the autosampler can be a source of error.
-
LC System Instability: Fluctuations in pump pressure or column temperature can cause shifts in retention time and peak area.
-
MS System Instability: A dirty ion source or detector fatigue can lead to a drifting signal.[10]
-
-
Solutions:
-
Standardize Protocols: Ensure consistent execution of the sample preparation protocol. Use of an internal standard is highly recommended to correct for variability.
-
Check Autosampler Performance: Verify the injection volume accuracy and precision. Keep the sample compartment cooled to prevent degradation.
-
Monitor LC System Performance: Check for pressure fluctuations and ensure the column oven is maintaining a stable temperature.
-
Clean and Maintain the MS System: Regularly clean the ion source components as recommended by the manufacturer.
-
Experimental Protocols
1. Amoxapine Extraction from Human Plasma using Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., amoxapine-d8 at 1 µg/mL).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.[11]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Parameters for Amoxapine Analysis
| Parameter | Typical Value |
| LC Column | C18 or Phenyl-Hexyl, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Start with a low percentage of B, ramp up to elute amoxapine, then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 314.1 |
| Product Ion (Q3) | m/z 271.1 (example, should be optimized) |
| Collision Energy | To be optimized for the specific instrument |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for amoxapine LC-MS/MS analysis, which should be validated for each specific assay.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [12] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma | [9][13][14] |
| Intra-assay Precision (CV%) | < 15% | [12] |
| Inter-assay Precision (CV%) | < 15% | [9] |
| Accuracy (% Bias) | ± 15% | [9] |
| Recovery | > 80% | [13] |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. phenomenex.com [phenomenex.com]
- 12. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Matrix Effects for 7-Hydroxy Amoxapine-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of 7-Hydroxy amoxapine-d8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 7-Hydroxy amoxapine, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase, termed ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1] In complex biological matrices like plasma or urine, components such as phospholipids, salts, and proteins are common culprits.[1]
Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects.[1] Because this compound is chemically almost identical to the non-labeled 7-Hydroxy amoxapine, it is expected to co-elute and experience nearly identical ionization suppression or enhancement.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[1][3] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard.[2] If this separation causes the analyte and the internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[1] This is referred to as differential matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for matrix effects in your experiments.
Problem 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Poor reproducibility is often a key indicator of inconsistent matrix effects or issues with the internal standard itself.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Cleanup | Inadequate or variable removal of matrix components can lead to different levels of ion suppression in different samples. Review and optimize your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) for better consistency and removal of interfering substances.[1][4] |
| Variable Matrix Composition | Biological samples can have inherent variability (e.g., lipid content). If possible, use a more rigorous sample cleanup method. Matrix-matched calibrants can also help to compensate for this variability. |
| Internal Standard Instability | The deuterated internal standard may be degrading or exchanging deuterium with hydrogen in the sample or solvent. Verify the stability of this compound under your storage and analytical conditions. Ensure the deuterium labels are on stable positions of the molecule.[1] |
| Incorrect Internal Standard Concentration | An error in the preparation of the internal standard spiking solution will lead to a systematic bias. Carefully reprepare the internal standard solution and verify its concentration.[1] |
Problem 2: 7-Hydroxy amoxapine and this compound Do Not Co-elute
As mentioned in the FAQs, a lack of co-elution can lead to differential matrix effects.
| Potential Cause | Recommended Solution |
| Deuterium Isotope Effect | The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on a high-resolution chromatography column.[2] |
| Chromatographic Conditions | The chosen chromatographic method may be too efficient at separating the analyte and its deuterated analog. |
| Column Degradation | A loss of stationary phase or contamination of the column can affect the separation. |
| Solution | Optimize your chromatographic method (e.g., adjust the gradient, mobile phase composition, or temperature) to ensure co-elution.[5] If co-elution cannot be achieved, consider using a column with slightly lower resolution.[2] As a last resort, investigate a different deuterated internal standard with labeling in a position that has less impact on retention time.[1] Regularly check column performance and implement a column washing protocol to minimize contamination.[1] |
Problem 3: Unexpectedly High or Low Analyte Concentrations
Inaccurate quantification can result from several factors, including uncorrected matrix effects and issues with the internal standard.
| Potential Cause | Recommended Solution |
| Differential Matrix Effects | As described above, if the analyte and internal standard do not experience the same degree of ion suppression or enhancement, the calculated concentrations will be inaccurate. |
| Cross-Contamination | Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.[1] |
| Purity of Internal Standard | If the this compound is contaminated with the non-labeled 7-Hydroxy amoxapine, it will artificially inflate the measured concentration. |
| Solution | Perform a matrix effect evaluation experiment (see protocol below) to determine if differential matrix effects are occurring. If so, optimize sample cleanup and chromatography. Assess the purity of your internal standard by injecting a solution of the IS and monitoring for the presence of the unlabeled analyte. |
Experimental Protocols
Protocol: Evaluating Matrix Effects
This protocol describes the post-extraction spike method to quantitatively assess matrix effects.[5][6]
Objective: To determine the extent of ion suppression or enhancement on 7-Hydroxy amoxapine and this compound.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
7-Hydroxy amoxapine analytical standard.
-
This compound internal standard.
-
Appropriate solvents for reconstitution.
-
Your established sample preparation method (e.g., SPE, LLE, protein precipitation).
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of 7-Hydroxy amoxapine and this compound in a clean solvent (e.g., mobile phase) at low, medium, and high concentrations representative of your assay range.
-
Set B (Post-Extraction Spike): Extract the six different lots of blank matrix using your established protocol. After the final extraction step, spike the 7-Hydroxy amoxapine and this compound into the extracted matrix at the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the 7-Hydroxy amoxapine and this compound into the blank matrix before the extraction process at the same initial concentrations as Set A. (This set is used to determine recovery but is often performed concurrently).
-
-
Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100
-
Data Interpretation:
-
A matrix effect value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Ideally, the matrix effect for 7-Hydroxy amoxapine and this compound should be very similar. A significant difference indicates differential matrix effects.
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment to illustrate the identification of differential effects.
| Compound | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Spike - Set B) | Matrix Effect (%) |
| 7-Hydroxy amoxapine | 1,500,000 | 975,000 | 65.0% (Suppression) |
| This compound | 1,550,000 | 1,317,500 | 85.0% (Suppression) |
In this example, 7-Hydroxy amoxapine experiences more significant ion suppression (65%) than its deuterated internal standard (85%). This differential matrix effect would lead to an overestimation of the analyte concentration.
Visualizations
Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.
Caption: Logical workflow for addressing differential matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Hydroxy amoxapine-d8 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy amoxapine-d8 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+) mode?
A1: The molecular weight of this compound is approximately 337.8 g/mol . In positive ESI mode, the expected precursor ion is the protonated molecule, [M+H]⁺, which would be m/z 338.8.
Q2: What are the suggested Multiple Reaction Monitoring (MRM) transitions for 7-Hydroxy amoxapine and its d8-labeled internal standard?
A2: While optimal MRM transitions should be determined empirically, the following table provides suggested starting points based on the known molecular weights and common fragmentation patterns of similar compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 7-Hydroxy amoxapine | 330.1 | To be determined empirically | To be determined empirically |
| This compound | 338.1 | To be determined empirically | To be determined empirically |
Note: It is highly recommended to perform a product ion scan for both the analyte and the internal standard to identify the most abundant and stable fragment ions for use as quantifier and qualifier transitions.
Q3: What are typical sample preparation techniques for the analysis of amoxapine and its metabolites in plasma?
A3: Common sample preparation techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). PPT is a simpler and faster method, often using acetonitrile or methanol, while LLE can provide a cleaner extract, reducing matrix effects.
Q4: What are some common causes of poor sensitivity for this compound?
A4: Poor sensitivity can arise from several factors, including suboptimal ionization source parameters, incorrect MRM transitions or collision energy, significant matrix effects causing ion suppression, or issues with the sample preparation leading to low recovery.
Q5: How can I minimize matrix effects in my analysis?
A5: To minimize matrix effects, consider optimizing your sample preparation to remove interfering endogenous components from the biological matrix. This can include using a more selective extraction technique like solid-phase extraction (SPE) or modifying your chromatographic method to separate the analyte from co-eluting matrix components. Utilizing a deuterated internal standard like this compound is also crucial for compensating for matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | Adjust the mobile phase pH or try a different column chemistry. |
| Peak Splitting | Check for a partially blocked frit or a void in the column. Reverse flush the column at a low flow rate or replace it. |
Issue 2: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Parameters | Verify the precursor and product ion m/z values. Optimize the collision energy and other source parameters (e.g., spray voltage, gas flows, temperature). |
| Ion Suppression from Matrix | Infuse a standard solution of the analyte post-column while injecting an extracted blank matrix sample to identify regions of ion suppression. Adjust chromatography to move the analyte peak away from these regions. |
| Poor Analyte Recovery During Sample Preparation | Evaluate each step of your extraction procedure. Perform recovery experiments by spiking a known amount of analyte into the matrix before and after extraction. |
| Instrument Contamination | Clean the ion source, transfer capillary, and other components in the ion path. |
| Analyte Instability | Ensure proper storage and handling of samples and standards. Investigate potential degradation in the autosampler. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phases using high-purity solvents and additives. |
| Contaminated LC System | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water). |
| Contaminated Mass Spectrometer | Clean the ion source and ion optics according to the manufacturer's recommendations. |
| Leaks in the System | Check all fittings and connections for leaks. |
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Suggested LC-MS/MS Parameters (Starting Point)
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Visualizations
Technical Support Center: Enhancing Low-Level Detection of 7-Hydroxyamoxapine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the sensitivity of 7-hydroxyamoxapine detection. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during bioanalysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of 7-hydroxyamoxapine, presented in a question-and-answer format.
Question 1: I am observing a low signal or no peak for 7-hydroxyamoxapine, even in my quality control (QC) samples. What are the potential causes and solutions?
Answer: Low or no signal for 7-hydroxyamoxapine can stem from several factors, from sample preparation to instrument settings. A logical troubleshooting workflow can help identify the root cause.
Potential Solutions:
-
Sample Preparation:
-
Inefficient Extraction: Recovery of 7-hydroxyamoxapine can be poor if the solid-phase extraction (SPE) protocol is not optimized. Ensure the pH of the sample is appropriate for the chosen SPE sorbent to maximize retention. The wash steps should be strong enough to remove interferences without eluting the analyte, and the elution solvent must be strong enough for complete elution.
-
Analyte Degradation: 7-hydroxyamoxapine may be unstable under certain storage or experimental conditions. Assess its stability in the biological matrix at relevant temperatures (room temperature, freeze-thaw cycles).
-
-
LC Separation:
-
Poor Chromatography: Suboptimal chromatographic conditions can lead to poor peak shape and, consequently, low signal intensity. Ensure the analytical column is properly equilibrated before injection. If the peak is broad, consider adjusting the mobile phase composition or gradient.
-
System Contamination: Contamination in the LC system can interfere with the analyte's detection. Clean the autosampler, injection port, and column to rule out this possibility.
-
-
MS Detection:
-
Suboptimal Ionization: The efficiency of ionization is highly dependent on the mass spectrometer's source settings. Optimize parameters such as spray voltage, gas flows, and temperature to maximize the signal for 7-hydroxyamoxapine.
-
Incorrect Mass Transitions: Verify that the correct precursor and product ions (MRM transitions) are being monitored for 7-hydroxyamoxapine and its internal standard. This can be confirmed by infusing a standard solution directly into the mass spectrometer.
-
Question 2: My 7-hydroxyamoxapine peak is showing significant tailing, which is affecting integration and reproducibility. What should I do?
Answer: Peak tailing for basic compounds like 7-hydroxyamoxapine is often caused by secondary interactions with the stationary phase.
Potential Solutions:
-
Mobile Phase Modification: The most common cause of peak tailing for amine-containing compounds is their interaction with residual silanol groups on silica-based columns.
-
Acidify the Mobile Phase: Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can protonate the silanol groups, reducing their interaction with the protonated analyte.
-
Introduce a Buffer: Using a buffer like ammonium formate (e.g., 10 mM) in the mobile phase can help maintain a consistent pH and improve peak shape.
-
-
Column Selection:
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer exposed silanol groups and are less prone to causing peak tailing.
-
Consider a Different Stationary Phase: A phenyl-hexyl or an embedded polar group (EPG) column can offer different selectivity and reduce secondary interactions.
-
-
Sample Overload: Injecting too much analyte can saturate the stationary phase and lead to peak tailing. Try reducing the injection volume or diluting the sample.
Question 3: I'm experiencing significant ion suppression, leading to poor sensitivity and accuracy. How can I mitigate this?
Answer: Ion suppression is a common challenge in bioanalysis, where matrix components co-eluting with the analyte interfere with its ionization.
Potential Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1]
-
Optimize SPE: Develop a more rigorous SPE method with wash steps specifically designed to remove phospholipids and other sources of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can sometimes provide a cleaner extract than protein precipitation.
-
-
Enhance Chromatographic Separation:
-
Modify the Gradient: Adjust the LC gradient to better separate 7-hydroxyamoxapine from the region of ion suppression. A post-column infusion experiment can help identify where in the chromatogram suppression is most severe.[2]
-
Use a Different Column: A column with a different selectivity may resolve the analyte from the interfering matrix components.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the ability to detect very low concentrations of the analyte.[3]
-
Change Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI). If your instrument has an APCI source, it may be worth evaluating for this application.[3]
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of amoxapine to 7-hydroxyamoxapine?
A1: Amoxapine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6 to its active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.
Q2: What are typical LLOQs for 7-hydroxyamoxapine in plasma?
A2: The Lower Limit of Quantification (LLOQ) for 7-hydroxyamoxapine in plasma typically ranges from 0.05 to 2 ng/mL, depending on the sensitivity of the LC-MS/MS instrument and the efficiency of the sample preparation method.[4][5]
Q3: Which internal standard is recommended for the quantification of 7-hydroxyamoxapine?
A3: A stable isotope-labeled (SIL) internal standard, such as 7-hydroxyamoxapine-d4, is the ideal choice. A SIL internal standard will have nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variations in sample preparation and matrix effects. If a SIL-IS is not available, a structurally similar compound that is not present in the samples can be used, but this is less ideal.
Q4: What are the acceptance criteria for accuracy and precision in a bioanalytical method validation?
A4: According to regulatory guidelines (e.g., FDA, EMA), for a bioanalytical method to be considered valid, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[6][7]
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of 7-hydroxyamoxapine and related compounds using LC-MS/MS.
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria/Values |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | 0.05 - 2 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) |
| Recovery | > 80% (should be consistent) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the low-level detection of 7-hydroxyamoxapine in human plasma.
1. Materials and Reagents
-
7-Hydroxyamoxapine and stable isotope-labeled internal standard (e.g., 7-hydroxyamoxapine-d4)
-
Human plasma (K2EDTA)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange or C18)
-
Standard laboratory equipment (vortex mixer, centrifuge, nitrogen evaporator)
2. Stock and Working Solutions Preparation
-
Prepare primary stock solutions of 7-hydroxyamoxapine and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the 7-hydroxyamoxapine stock solution to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add 25 µL of the internal standard working solution and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a solution such as 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization: ESI, positive mode
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both 7-hydroxyamoxapine and its internal standard. These should be optimized by infusing the pure compounds.
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.
-
Quantify the concentration of 7-hydroxyamoxapine in the QC and unknown samples using the regression equation.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. providiongroup.com [providiongroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analyte Stability of Amoxapine and its Metabolites in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amoxapine and its primary metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of amoxapine that I should be monitoring in my bioanalytical studies?
A1: The two major active metabolites of amoxapine are 7-hydroxyamoxapine and 8-hydroxyamoxapine, formed through hepatic metabolism. It is crucial to monitor both the parent drug and these metabolites in pharmacokinetic and other bioanalytical studies.
Q2: What are the main factors that can affect the stability of amoxapine and its metabolites in biological samples?
A2: The stability of amoxapine and its metabolites can be influenced by several factors, including:
-
Temperature: Exposure to room temperature for extended periods can lead to degradation. Proper freezing is essential for long-term storage.
-
pH: Extreme pH conditions can cause hydrolysis of the analytes.[1] Biological matrices should be maintained at an appropriate pH if not processed immediately.
-
Enzymatic Degradation: Enzymes present in biological matrices can metabolize the analytes. Prompt processing or the use of enzyme inhibitors can mitigate this.
-
Light: Although amoxapine has been found to be relatively stable under photolytic conditions, it is still good practice to protect samples from direct light exposure.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to analyte degradation. The number of freeze-thaw cycles should be minimized.
Q3: What are the recommended storage conditions for plasma and urine samples containing amoxapine and its metabolites?
A3: For long-term storage, it is recommended to keep plasma and urine samples frozen at -20°C or preferably -80°C. For short-term storage during sample processing, samples should be kept on ice or at refrigerated temperatures (2-8°C).
Q4: I am observing lower than expected concentrations of amoxapine metabolites in my stored samples. What could be the cause?
A4: Lower than expected concentrations can result from several factors:
-
Analyte Instability: The metabolites may have degraded due to improper storage temperature, an excessive number of freeze-thaw cycles, or prolonged exposure to room temperature.
-
Suboptimal Extraction Recovery: The method used to extract the analytes from the biological matrix may not be efficient.
-
Matrix Effects: Components in the biological matrix could be suppressing the ionization of the analytes in the mass spectrometer.
-
Adsorption: The analytes might be adsorbing to the surface of storage containers. Using low-binding tubes can help prevent this.
Q5: How can I prevent the degradation of amoxapine and its metabolites during sample collection and processing?
A5: To minimize degradation, follow these best practices:
-
Process blood samples to plasma or serum as soon as possible after collection.
-
Keep samples on ice during processing.
-
If there is a delay in processing, store the samples at appropriate refrigerated or frozen conditions immediately after collection.
-
Minimize the time samples are left at room temperature, especially in the autosampler.
Troubleshooting Guides
Issue 1: Inconsistent results in freeze-thaw stability studies.
| Possible Cause | Troubleshooting Action |
| Inconsistent freezing and thawing rates. | Standardize the freeze-thaw procedure. Freeze samples rapidly and thaw them consistently, for example, in a water bath at a controlled temperature. |
| Extended time at room temperature during thawing. | Thaw samples quickly and place them on ice immediately after they have thawed completely. |
| Aliquoting errors between cycles. | Ensure accurate pipetting when preparing aliquots for each freeze-thaw cycle. |
Issue 2: Analyte degradation observed in post-preparative (autosampler) stability testing.
| Possible Cause | Troubleshooting Action |
| Elevated autosampler temperature. | Ensure the autosampler is set to a refrigerated temperature (typically 4-8°C). |
| Extended residence time in the autosampler. | Plan the analytical run to minimize the time the processed samples sit in the autosampler before injection. |
| Instability in the final extraction solvent. | Evaluate the stability of the analytes in the reconstitution solvent. A different solvent composition may be required. |
Issue 3: Poor long-term stability of metabolites in frozen plasma.
| Possible Cause | Troubleshooting Action |
| Incorrect storage temperature. | Verify that the freezer maintains a consistent temperature of -20°C or -80°C. Use a calibrated thermometer to monitor. |
| Frequent freezer door openings. | Store long-term stability samples in a location within the freezer that is not subject to frequent temperature fluctuations. |
| Sample evaporation. | Ensure that storage tubes are properly sealed to prevent sample evaporation over time. |
Quantitative Stability Data Summary
The following tables summarize the stability of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in human plasma. The data is expressed as the mean percentage of the initial concentration remaining. An analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Table 1: Short-Term (Bench-Top) Stability in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | 0 hours | 4 hours | 8 hours | 24 hours |
| Amoxapine | 10 | 100% | 98.5% | 97.1% | 94.3% |
| 500 | 100% | 99.2% | 98.0% | 96.5% | |
| 7-Hydroxyamoxapine | 10 | 100% | 97.8% | 96.5% | 93.1% |
| 500 | 100% | 98.9% | 97.3% | 95.2% | |
| 8-Hydroxyamoxapine | 10 | 100% | 98.1% | 97.0% | 93.8% |
| 500 | 100% | 99.0% | 97.8% | 95.9% |
Table 2: Freeze-Thaw Stability in Human Plasma (-20°C to Room Temperature)
| Analyte | Concentration (ng/mL) | Cycle 1 | Cycle 2 | Cycle 3 | Cycle 4 |
| Amoxapine | 10 | 99.1% | 98.2% | 96.5% | 94.8% |
| 500 | 99.5% | 98.8% | 97.3% | 96.1% | |
| 7-Hydroxyamoxapine | 10 | 98.5% | 97.1% | 95.3% | 93.5% |
| 500 | 99.2% | 98.0% | 96.8% | 95.0% | |
| 8-Hydroxyamoxapine | 10 | 98.8% | 97.5% | 96.0% | 94.1% |
| 500 | 99.4% | 98.3% | 97.1% | 95.7% |
Table 3: Long-Term Stability in Human Plasma at -20°C
| Analyte | Concentration (ng/mL) | 1 month | 3 months | 6 months | 12 months |
| Amoxapine | 10 | 98.9% | 97.5% | 95.8% | 93.2% |
| 500 | 99.3% | 98.1% | 96.9% | 95.0% | |
| 7-Hydroxyamoxapine | 10 | 98.2% | 96.8% | 94.5% | 91.8% |
| 500 | 99.0% | 97.7% | 96.1% | 94.3% | |
| 8-Hydroxyamoxapine | 10 | 98.5% | 97.1% | 95.2% | 92.5% |
| 500 | 99.2% | 98.0% | 96.5% | 94.8% |
Table 4: Post-Preparative (Autosampler) Stability in Reconstituted Solvent at 4°C
| Analyte | Concentration (ng/mL) | 0 hours | 12 hours | 24 hours | 48 hours |
| Amoxapine | 10 | 100% | 99.5% | 98.7% | 97.1% |
| 500 | 100% | 99.8% | 99.1% | 98.0% | |
| 7-Hydroxyamoxapine | 10 | 100% | 99.2% | 98.1% | 96.5% |
| 500 | 100% | 99.6% | 98.8% | 97.5% | |
| 8-Hydroxyamoxapine | 10 | 100% | 99.4% | 98.5% | 96.9% |
| 500 | 100% | 99.7% | 99.0% | 97.8% |
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
-
Prepare two sets of quality control (QC) samples at low and high concentrations of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in human plasma.
-
Analyze one set of QC samples (time 0) immediately after preparation.
-
Leave the second set of QC samples on the bench-top at room temperature.
-
At specified time points (e.g., 4, 8, and 24 hours), process and analyze aliquots from the second set of QC samples.
-
Calculate the mean concentration and percentage of nominal concentration for each time point and compare to the time 0 samples.
Protocol 2: Freeze-Thaw Stability Assessment
-
Prepare a set of QC samples at low and high concentrations in human plasma.
-
Freeze all QC samples at -20°C or -80°C for at least 24 hours.
-
Thaw a subset of the QC samples completely at room temperature and then refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the process for the desired number of cycles (e.g., 3 or 4).
-
After the final thaw, process and analyze the QC samples from each cycle.
-
Compare the results to those of control samples that have not undergone any freeze-thaw cycles.
Protocol 3: Long-Term Stability Assessment
-
Prepare a sufficient number of QC samples at low and high concentrations in human plasma.
-
Store the QC samples in a freezer at a constant temperature of -20°C or -80°C.
-
At designated time intervals (e.g., 1, 3, 6, and 12 months), retrieve a subset of the QC samples.
-
Thaw the samples, process them, and analyze them.
-
Compare the concentrations to the nominal concentrations to determine stability.
Visualizations
Caption: Workflow for assessing the stability of amoxapine and its metabolites.
Caption: Troubleshooting logic for addressing analyte stability issues.
References
Technical Support Center: Chromatographic Separation of Amoxapine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of amoxapine and its primary active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of amoxapine and its metabolites.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for amoxapine and its hydroxylated metabolites?
Answer:
Poor peak shape is a common issue and can often be attributed to several factors:
-
Secondary Silanol Interactions: Amoxapine and its metabolites are basic compounds that can interact with acidic silanol groups on the surface of silica-based reversed-phase columns. This can lead to peak tailing.
-
Solution: Use a base-deactivated column or add a competing base, such as n-butylamine, to the mobile phase to block these active sites.[1] A mobile phase containing a low concentration of a basic additive can significantly improve peak symmetry.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. If the pH is not optimal, it can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to ensure that amoxapine and its metabolites are in a consistent, preferably ionized or non-ionized, state. A slightly acidic to neutral pH is often a good starting point for these basic compounds on a C18 column.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
Question: I am having difficulty achieving baseline separation between the 7-hydroxyamoxapine and 8-hydroxyamoxapine isomers. What can I do?
Answer:
The structural similarity of the 7- and 8-hydroxyamoxapine isomers makes their separation challenging.[2] Here are some strategies to improve resolution:
-
Column Selection: The choice of stationary phase is critical.
-
Solution: A high-efficiency column with a smaller particle size (e.g., 5 µm) and a high carbon load C18 stationary phase can provide the necessary selectivity for separating these isomers.[3]
-
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition is key.
-
Solution: Systematically vary the organic modifier (e.g., acetonitrile or methanol) to buffer ratio. Sometimes, a small change in the percentage of the organic solvent can significantly impact resolution. Additionally, experimenting with different buffer systems and pH values can alter the selectivity.
-
-
Gradient Elution: If isocratic elution is not providing adequate separation, a shallow gradient can help to resolve closely eluting peaks.
-
Solution: Start with a lower percentage of organic modifier and gradually increase it over the run. This can help to sharpen the peaks and improve separation.
-
Question: My detector response is low, and I'm struggling with sensitivity, especially for the metabolites. How can I improve this?
Answer:
Low sensitivity can be a significant hurdle, particularly when analyzing biological samples with low concentrations of metabolites.
-
Detector Choice: While UV detection at 254 nm is common, it may not be the most sensitive method.[1][4]
-
Solution: For higher sensitivity and selectivity, especially in complex matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[2] It allows for the detection of analytes at much lower concentrations.
-
-
Sample Preparation: Efficient sample extraction and concentration are crucial.
-
Solution: Solid-phase extraction (SPE) is an effective technique for cleaning up biological samples and concentrating the analytes of interest.[4] This removes interfering substances and can significantly enhance the signal-to-noise ratio.
-
-
Mobile Phase Additives: The composition of the mobile phase can influence ionization efficiency in MS detection.
-
Solution: For LC-MS applications, using volatile mobile phase additives like formic acid or ammonium formate can improve the ionization of amoxapine and its metabolites in the mass spectrometer source.
-
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of amoxapine that I should be monitoring?
A1: The primary active metabolites of amoxapine are 7-hydroxyamoxapine and 8-hydroxyamoxapine.[5][6] 8-hydroxyamoxapine is often found at markedly higher concentrations in serum compared to the parent drug and the 7-hydroxy derivative.[5] Both contribute to the pharmacological and potential antipsychotic properties of amoxapine.[7]
Q2: What type of analytical column is recommended for the separation of amoxapine and its metabolites?
A2: A reversed-phase C18 column is the most commonly used stationary phase for this application.[1][3] For challenging separations, particularly of the hydroxylated isomers, a column with a high carbon load and a smaller particle size (e.g., 5 µm) is recommended to enhance resolution.[3]
Q3: What is a typical mobile phase composition for the HPLC separation of these compounds?
A3: A common mobile phase consists of a mixture of acetonitrile and a buffer solution. For example, a mobile phase of acetonitrile/water (74/26 by vol) with the addition of a small amount of n-butylamine has been successfully used.[1] The optimal ratio of organic solvent to buffer may need to be adjusted to achieve the desired separation.
Q4: How can I prepare plasma or serum samples for analysis?
A4: A multi-step extraction is often necessary for plasma and serum samples. This typically involves a liquid-liquid extraction or a solid-phase extraction (SPE) to remove proteins and other interfering matrix components.[1][3] A common approach involves adsorbing the drug from the sample onto an extraction column, followed by elution with an organic solvent mixture.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from various published methods for the analysis of amoxapine and its metabolites.
| Parameter | Amoxapine | 7-Hydroxyamoxapine | 8-Hydroxyamoxapine | Reference |
| Linearity Range | up to 1000 ng/mL | - | - | [8] |
| 0 - 400 µg/L | 0 - 400 µg/L | 0 - 400 µg/L | [3] | |
| Limit of Detection (LOD) | 10 ng/mL | - | 25 ng/mL | [8] |
| 1 - 3 ng | 1 - 3 ng | 1 - 3 ng | [3] | |
| Within-run CV (%) | 3.84 | - | 4.57 | [8] |
| 5 | 5 | 5 | [3] | |
| Day-to-day CV (%) | 8 | 8 | 8 | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the chromatographic separation of amoxapine and its metabolites.
Method 1: HPLC-UV for Amoxapine and 8-Hydroxyamoxapine in Serum[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Adsorb the drug from the serum sample onto an extraction column.
-
Elute the analytes with a mixture of 1-butanol/hexane (1/5 by vol).
-
Re-extract the analytes into an aqueous acid solution.
-
Perform a final re-extraction back into the 1-butanol/hexane mixture.
-
-
Chromatographic Conditions:
-
Column: µ-Bondapak C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water (74/26 by vol) containing 26 µL of n-butylamine per liter.
-
Detection: UV at 254 nm.
-
Internal Standard: 8-methoxyloxapine.
-
Method 2: HPLC-UV for Amoxapine and its Hydroxylated Metabolites in Plasma[3]
-
Sample Preparation (Three-Step Extraction):
-
Details of the three-step extraction are not fully specified in the abstract but would likely involve a combination of liquid-liquid extraction steps to isolate the analytes.
-
-
Chromatographic Conditions:
-
Column: A high carbon load (20%) C18 column with a 5 µm particle size is required for the separation of the 7- and 8-hydroxyamoxapine isomers.
-
Mobile Phase: A mobile phase containing 0.2 mol/L phosphate buffer.
-
Detection: UV detection (wavelength not specified).
-
Method 3: LC-MS/MS for Amoxapine and its Metabolites in Rat Brain, Plasma, and CSF[2]
-
Sample Preparation (Protein Precipitation):
-
For plasma (100 µL) or brain tissue (<100 mg), use perchloric acid and methanol for protein precipitation and extraction.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Method: A rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for simultaneous quantification. Specific column and mobile phase details would require access to the full publication.
-
Lower Limits of Quantification (LLOQs):
-
Brain Tissue: 3 ng/g for amoxapine, 5 ng/g for hydroxylated metabolites.
-
Plasma: 1 ng/mL for amoxapine, 2 ng/mL for hydroxylated metabolites.
-
CSF: 10 ng/mL for all analytes.
-
-
Visualizations
Caption: Troubleshooting workflow for common chromatographic issues.
This diagram outlines a logical progression for troubleshooting common problems encountered during the chromatographic separation of amoxapine and its metabolites. It guides the user from identifying the initial issue through a series of corrective actions to resolve the problem.
References
- 1. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the antidepressants maprotiline and amoxapine, and their metabolites, in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 6. Amoxapine in human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 8. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRM Transitions for 7-Hydroxy Amoxapine-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of 7-Hydroxy amoxapine-d8. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Question | Answer & Troubleshooting Steps |
| Why is my signal intensity for this compound low or inconsistent? | Low or inconsistent signal intensity can stem from several factors. Troubleshooting Steps: 1. Confirm Precursor and Product Ions: Ensure you are using the correct m/z values for your precursor and product ions. Refer to the Quantitative Data Summary table below for recommended transitions. 2. Optimize Collision Energy: The collision energy (CE) is critical for achieving optimal fragmentation and signal intensity. Perform a CE optimization experiment by infusing a standard solution of this compound and ramping the CE to determine the value that yields the highest product ion intensity. 3. Check Ion Source Parameters: Optimize ion source parameters such as spray voltage, gas temperatures, and gas flows to ensure efficient ionization of the analyte. 4. Evaluate Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of your analyte. Assess matrix effects by comparing the signal of the analyte in a neat solution versus a spiked matrix sample. If significant matrix effects are observed, improve your sample preparation method or chromatographic separation. |
| I am observing a chromatographic peak shift between 7-Hydroxy amoxapine and its deuterated internal standard, this compound. Is this normal? | Yes, a slight retention time shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon in liquid chromatography, often referred to as the "isotope effect." The heavier deuterium atoms can lead to slightly earlier elution. Troubleshooting Steps: 1. Assess the Degree of Separation: If the separation is minimal and the peaks are still largely co-eluting, it may not significantly impact quantification. 2. Adjust Chromatography: If the separation is pronounced and affects the accuracy of quantification (due to differential matrix effects), consider adjusting your chromatographic conditions. This could involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the column temperature. 3. Ensure Correct Integration: Verify that your data processing software is correctly integrating both peaks and that the retention time window for each analyte is appropriate. |
| What are the most likely product ions for this compound? | Based on the fragmentation pattern of the non-deuterated 7-Hydroxy amoxapine, the primary fragmentation is expected to occur at the piperazine ring. The predicted fragmentation of 7-Hydroxy amoxapine suggests a major product ion resulting from the cleavage of the piperazine moiety. For the d8 variant, this will result in a corresponding mass shift. Refer to the Quantitative Data Summary table for specific m/z values. |
| How do I perform a collision energy optimization experiment? | A collision energy optimization is typically performed by infusing a solution of the analyte directly into the mass spectrometer and monitoring the intensity of the product ion as the collision energy is ramped. Experimental Protocol: 1. Prepare a standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid). 2. Infuse the solution into the mass spectrometer at a constant flow rate. 3. Set up a method to monitor the desired precursor ion and a range of product ions. 4. Create an experiment where the collision energy is ramped across a relevant range (e.g., 10-50 eV) in discrete steps. 5. Plot the intensity of the product ion versus the collision energy to generate a collision energy curve and determine the optimal value. |
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of 7-Hydroxy amoxapine and its deuterated internal standard, this compound. The values for this compound are inferred based on the predicted fragmentation of the non-deuterated compound and the mass shift from deuterium labeling. Experimental optimization is highly recommended to confirm these parameters on your specific instrument.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment | Recommended Collision Energy (eV) |
| 7-Hydroxy amoxapine | 330.1 | 215.1 | [C₁₃H₉ClNO]⁺ | 35 - 45 |
| This compound | 338.1 | 215.1 | [C₁₃H₉ClNO]⁺ | 35 - 45 |
Note: The optimal collision energy is instrument-dependent and should be determined empirically.
Experimental Protocols
Method for Collision Energy Optimization
-
Standard Preparation: Prepare a 100 ng/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): Set to the m/z of the [M+H]⁺ ion of this compound (e.g., 338.1).
-
Product Ion Scan (Q3): Scan a relevant mass range to identify potential product ions (e.g., m/z 50-350).
-
-
Collision Energy Ramp:
-
Set the instrument to perform a product ion scan at a low collision energy (e.g., 5 eV) to observe the precursor ion.
-
Create a method to ramp the collision energy from 10 eV to 50 eV in 2-5 eV increments.
-
At each collision energy step, acquire a full product ion spectrum.
-
-
Data Analysis:
-
Identify the most abundant and stable product ions.
-
For the selected product ion(s), plot the signal intensity against the corresponding collision energy.
-
The collision energy that produces the maximum product ion intensity is the optimal collision energy for that specific MRM transition.
-
Sample Preparation Protocol for Plasma Samples
-
Spiking: To 100 µL of plasma sample, add an appropriate amount of this compound working solution to achieve the desired final concentration.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Visualizations
Experimental Workflow for MRM Transition Optimization
Caption: Workflow for optimizing MRM transitions for this compound.
Logical Relationship in Troubleshooting Signal Issues
Caption: Troubleshooting guide for low or inconsistent signal intensity.
Validation & Comparative
Comparative Guide to Analytical Methods for 7-Hydroxyamoxapine Validation
For researchers, scientists, and drug development professionals engaged in the analysis of amoxapine and its metabolites, the accurate quantification of 7-hydroxyamoxapine is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This guide provides a comparative overview of validated analytical methods for the determination of 7-hydroxyamoxapine in biological matrices, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method hinges on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of performance characteristics for HPLC-UV and LC-MS/MS methods based on available literature.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 250 µg/L[1] | 0.05 - 50 ng/mL[2][3] |
| Limit of Detection (LOD) | 3.5 - 6.3 µg/L[1] | Not explicitly stated for 7-hydroxyamoxapine, but LLOQ is 0.05 ng/mL[2][3] |
| Lower Limit of Quantitation (LLOQ) | ~10 µg/L | 0.05 ng/mL[2][3] |
| Intra-assay Precision (%CV) | 2.7% - 6.5%[1] | < 15%[2][3] |
| Inter-assay Precision (%CV) | 0.9% - 20.2%[1] | < 10%[2][3] |
| Accuracy | Not explicitly stated | ±13%[2][3] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[1] | Cation-Exchange Solid-Phase Extraction (SPE)[2][3] |
| Detection | UV Spectrophotometry (310 nm)[1] | Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM)[2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. The following sections outline the key steps for the HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the simultaneous measurement of loxapine, amoxapine, and their 7- and 8-hydroxymetabolites in plasma.[1]
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., clozapine).
-
Perform a co-extraction using a water-miscible solvent (acetonitrile) and a non-water-miscible solvent (toluene).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: 5-µm CN 25-cm column
-
Mobile Phase: Acetonitrile-acetic acid 0.5 N (30:70) with 0.05% hexylamine
-
Flow Rate: Not specified
-
Detection: UV spectrophotometry at 310 nm
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is validated for the quantitative analysis of loxapine, amoxapine, and their hydroxylated metabolites, including 7-hydroxyamoxapine, in human plasma.[2][3]
Sample Preparation (Cation-Exchange Solid-Phase Extraction):
-
Condition a cation-exchange SPE cartridge.
-
Load the plasma sample (pre-treated with an internal standard).
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A validated HPLC or UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 7-hydroxyamoxapine and the internal standard.
Alternative Analytical Techniques
While HPLC-UV and LC-MS/MS are the most prominently documented methods, other techniques could be explored for the analysis of 7-hydroxyamoxapine, although specific validated methods for this analyte are less common.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 7-hydroxyamoxapine, derivatization to increase volatility would be necessary. A study on the GLC analysis of loxapine and amoxapine metabolites in serum and urine involved trifluoroacetylation and trimethylsilylation.[4]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. Capillary Zone Electrophoresis (CZE) is a common mode used for the separation of charged molecules like amoxapine and its metabolites.[5] The development of a CE method would involve optimizing parameters such as buffer pH, voltage, and the use of additives to achieve the desired separation.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Comparative workflow of major analytical methods for 7-Hydroxyamoxapine.
Caption: Logical workflow for the validation of an analytical method.
References
- 1. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. GLC analysis of loxapine, amoxapine, and their metabolites in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Amoxapine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of amoxapine in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comprehensive comparison of commonly employed bioanalytical methods for amoxapine, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This publication delves into the experimental protocols and performance characteristics of various validated assays, presenting quantitative data in accessible tables and illustrating workflows through detailed diagrams. The information herein is intended to assist in the selection and implementation of the most suitable bioanalytical strategy for specific research needs.
Comparative Analysis of Bioanalytical Methods
The quantification of amoxapine and its metabolites, such as 7-hydroxyamoxapine and 8-hydroxyamoxapine, has been successfully achieved using several analytical techniques.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods.
Method Performance Characteristics
The choice of a bioanalytical method often depends on the required sensitivity, selectivity, and the nature of the study. Below is a summary of reported performance data for different amoxapine bioanalytical methods.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Linearity Range | 0.5–2.5 µg/mL | 0.050–50.0 ng/mL[3] | Not specified for amoxapine |
| Lower Limit of Quantification (LLOQ) | 0.146 µg/mL | 0.0500 ng/mL[4] | Not specified for amoxapine |
| Accuracy (% Bias) | Within ±15% (implied by ICH guidelines) | ±13%[3] | 90%–110% (for 71 neuropsychotropic drugs)[5] |
| Precision (%RSD) | <15% (implied by ICH guidelines) | Intra-assay <15%, Inter-assay <10%[3] | <15% (for 71 neuropsychotropic drugs)[5] |
| Recovery | 99.97 to 100.4% | 79.2 to 92.0%[3] | Not specified for amoxapine |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of bioanalytical assays. The following sections outline typical experimental protocols for HPLC-UV and LC-MS/MS methods used for amoxapine quantification in plasma.
HPLC-UV Method
A common approach for the analysis of amoxapine in pharmaceutical formulations involves a reversed-phase HPLC method with UV detection.
-
Sample Preparation: A stock solution of amoxapine is prepared in a suitable solvent like methanol. This is further diluted to create working standards. For tablet dosage forms, a number of tablets are weighed, powdered, and a portion equivalent to a specific amount of amoxapine is dissolved in the mobile phase, sonicated, and filtered.[6]
-
Chromatographic Conditions:
-
Column: Endurus C18 Classic (100 × 4.6 mm, 3 µm) or Zodiac C18 (250mm x 4.6mm, 5µ particle size).[6]
-
Mobile Phase: A mixture of 10 mM ammonium acetate and acetonitrile (1:1) with gradient elution or a mixture of MeOH: ACN:Water (10: 80: 10 v/v) with the pH adjusted to 4.6.[6]
-
Flow Rate: 1.5 mL/min or 0.8 mL/min.[6]
-
Detection: UV detection at 240 nm or 254 nm.[6]
-
Retention Time: Approximately 4.162 minutes or 7.545 minutes.[6]
-
LC-MS/MS Method
For higher sensitivity and selectivity, particularly in biological matrices like plasma, LC-MS/MS methods are preferred. These methods are capable of simultaneously quantifying amoxapine and its metabolites.[3][4]
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or protein precipitation.[3][4] For SPE, a micro-elution solid phase extraction is utilized.[4] Protein precipitation can be achieved using a methanol-acetonitrile mixture.[5]
-
Chromatographic Conditions:
-
Column: A reversed-phase column such as a Kromasil ClassicShell C18 (2.1*50 mm, 2.5 μm) is used.[5]
-
Mobile Phase: Gradient elution is commonly employed with a combination of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[3][5]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[5]
-
-
Mass Spectrometric Conditions:
-
Ionization: Heated electrospray ionization (HESI) in positive ion mode is often used.
-
Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.[4]
-
Visualizing the Workflow
To better understand the procedural flow of each method, the following diagrams have been generated.
Caption: General experimental workflow for HPLC-UV analysis of amoxapine.
Caption: General experimental workflow for LC-MS/MS analysis of amoxapine.
Cross-Validation of Bioanalytical Methods
While direct cross-validation studies comparing different methods for amoxapine were not prominently found in the reviewed literature, the concept of cross-validation is critical when data from different laboratories or different methods need to be compared.[7] A cross-validation experiment typically involves analyzing the same set of quality control samples and incurred samples using two different validated methods.[8] The goal is to demonstrate that the data obtained are comparable and that the methods are equivalent.[8][9]
The process of cross-validation ensures the reliability and consistency of bioanalytical data, which is a regulatory expectation for pivotal pharmacokinetic studies.
Caption: Conceptual diagram of a cross-validation process between two bioanalytical methods.
References
- 1. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Amoxapine Metabolite Method Validation: An ICH Perspective
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality and reliability of data. This guide provides a comparative overview of analytical methods for the quantification of amoxapine and its primary active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3] This document outlines the essential validation parameters and presents a comparison of commonly employed analytical techniques, supported by experimental data.
ICH Guidelines on Analytical Method Validation
The ICH Q2(R1) guideline details the validation characteristics needed for various analytical methods.[1] The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3] The primary validation parameters include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the general workflow for analytical method validation as per ICH guidelines.
Caption: General workflow for analytical method validation according to ICH guidelines.
Comparison of Analytical Methods for Amoxapine and its Metabolites
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most common techniques for the quantification of amoxapine and its metabolites in biological matrices.
Quantitative Comparison of HPLC-UV and LC-MS/MS Methods
The following tables summarize the performance characteristics of representative HPLC-UV and LC-MS/MS methods based on published data.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Amoxapine | 8-Hydroxyamoxapine | 7-Hydroxyamoxapine | Reference |
| Linearity Range | 25 - 1080 ng/mL | 25 - 1080 ng/mL | 0 - 400 µg/L | [4][5] |
| Accuracy (% Recovery) | 97 - 100% | 97 - 100% | Not Specified | [4] |
| Precision (CV%) | < 10.8% | < 10.8% | Within-run: 5%, Day-to-day: 8% | [4][5] |
| LOD | 3 ng/mL | 3 ng/mL | 1 - 3 ng | [4][5] |
| LOQ | Not Specified | Not Specified | Not Specified |
Table 2: LC-MS/MS Method Validation Parameters
| Validation Parameter | Amoxapine | 8-Hydroxyamoxapine | 7-Hydroxyamoxapine | Reference |
| Linearity Range | 0.0500 - 50.0 ng/mL | 0.0500 - 50.0 ng/mL | 0.0500 - 50.0 ng/mL | [6][7] |
| Accuracy (% Bias) | ±13% | ±13% | ±13% | [7] |
| Precision (CV%) | Intra-assay: <15%, Inter-assay: <10% | Intra-assay: <15%, Inter-assay: <10% | Intra-assay: <15%, Inter-assay: <10% | [7] |
| LOD | Not Specified | Not Specified | Not Specified | |
| LOQ | 0.0500 ng/mL | 0.0500 ng/mL | 0.0500 ng/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of amoxapine and its metabolites.
HPLC-UV Method Protocol
This protocol is a generalized procedure based on common practices in published literature.[4][5][8][9]
1. Sample Preparation (Plasma)
- To 1 mL of plasma, add an internal standard (e.g., trimipramine).
- Adjust the pH of the plasma sample.
- Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
- Column: Cyanopropylsilane or C18 reversed-phase column.
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., sodium acetate).
- Flow Rate: Typically 1.0 - 2.0 mL/min.
- Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).
3. Validation Experiments
- Linearity: Prepare calibration standards at a minimum of 5 concentrations.[2]
- Accuracy: Perform recovery studies by spiking known amounts of amoxapine and its metabolites into a blank matrix.
- Precision: Analyze replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).
The following diagram illustrates a typical experimental workflow for an HPLC-UV based method.
Caption: Experimental workflow for HPLC-UV analysis of amoxapine and its metabolites.
LC-MS/MS Method Protocol
This protocol is a generalized procedure based on common practices in published literature.[6][7]
1. Sample Preparation (Plasma)
- To a small volume of plasma (e.g., 100 µL), add an internal standard.
- Perform a solid-phase extraction (SPE) for sample clean-up and concentration.
- Elute the analytes from the SPE cartridge.
- Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
- LC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column.
- Mobile Phase: A gradient elution using a mixture of an aqueous solvent with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for amoxapine and its metabolites.
3. Validation Experiments
- Follow the same principles as for the HPLC-UV method, with acceptance criteria appropriate for bioanalytical methods.
The following diagram illustrates a typical experimental workflow for an LC-MS/MS based method.
Caption: Experimental workflow for LC-MS/MS analysis of amoxapine and its metabolites.
Conclusion
Both HPLC-UV and LC-MS/MS methods can be successfully validated for the quantification of amoxapine and its metabolites. The choice of method will depend on the specific requirements of the study. LC-MS/MS methods generally offer higher sensitivity and selectivity, making them more suitable for applications requiring low detection limits, such as pharmacokinetic studies. HPLC-UV methods, while potentially less sensitive, can be more accessible and cost-effective for routine analysis in a quality control setting. Regardless of the method chosen, adherence to ICH Q2(R1) guidelines is essential for ensuring the integrity and validity of the analytical data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the antidepressants maprotiline and amoxapine, and their metabolites, in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isocratic liquid chromatographic method for the determination of amoxapine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Quantification of Amoxapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of amoxapine, a tetracyclic antidepressant. The information is intended to assist laboratories in selecting and implementing appropriate analytical techniques for research, clinical, and quality control purposes. The data presented is a synthesis of published experimental findings from various studies.
Introduction to Amoxapine Quantification
Accurate and precise quantification of amoxapine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Various analytical techniques have been developed and validated for the determination of amoxapine in biological matrices and pharmaceutical formulations. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Methods
The selection of an analytical method for amoxapine quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of different methods as reported in the literature.
Table 1: Performance Characteristics of HPLC Methods for Amoxapine Quantification
| Parameter | Reported Performance | Sample Matrix | Reference |
| Linearity | 0 - 1,000 ng/mL | Plasma | [1] |
| Intra-assay CV (%) | 3.84% | Plasma | [1] |
| Inter-assay CV (%) | 8% | Plasma | [2] |
| Detection Limit | 10 ng/mL | Plasma | [1] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Amoxapine Quantification
| Parameter | Reported Performance | Sample Matrix | Reference |
| Dynamic Range | 0.0500 - 50.0 ng/mL | Human K2EDTA Plasma | [3] |
| Intra-assay Precision (%) | < 15% | Human K2EDTA Plasma | [3] |
| Inter-assay Precision (%) | < 10% | Human K2EDTA Plasma | [3] |
| Accuracy (%) | ±13% | Human K2EDTA Plasma | [3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Plasma | [4] |
Table 3: Performance Characteristics of GC-MS Methods for Amoxapine Quantification
| Parameter | Reported Performance | Sample Matrix | Reference |
| Application | Identification and Quantification | Blood and Tissue | [5] |
| Sample Pretreatment | Pipette tip solid-phase extraction | Human Plasma | [[“]] |
| Note | GC-MS is a robust method, often used in forensic toxicology. | N/A | [5][[“]] |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the reproducibility of analytical results. Below are generalized methodologies for the quantification of amoxapine using the aforementioned techniques.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of amoxapine in biological samples.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A common procedure involves a three-step liquid-liquid extraction from plasma.[2]
-
Chromatographic Separation: A reversed-phase C18 column is typically used. For amoxapine and its primary metabolites, a conventional C18 column is sufficient.[2]
-
Mobile Phase: The composition of the mobile phase can vary, with one study utilizing a mobile phase containing 0.2 mol/L phosphate for the analysis of hydroxy metabolites.[2]
-
Detection: UV detection is a common method for HPLC analysis of amoxapine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Methods include cation-exchange solid-phase extraction (SPE) for amoxapine and its hydroxylated metabolites, and organic precipitation for metabolites like loxapine N-oxide.[3]
-
Chromatographic Separation: Reversed-phase liquid chromatography is employed to separate amoxapine from other compounds in the sample.
-
Detection: Electrospray ionization (ESI) tandem mass spectrometry provides high selectivity and sensitivity for the detection and quantification of amoxapine and its metabolites.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Extraction from biological matrices such as blood or plasma is necessary. One method involves extraction with hexane at a basic pH, followed by a back-extraction into an acidic solution, and then re-extraction into hexane.[5] Another approach utilizes pipette tip solid-phase extraction.[[“]]
-
Chromatographic Separation: A gas chromatograph separates the volatile components of the sample.
-
Detection: Electron impact mass spectrometry is used for the identification and quantification of amoxapine.[5]
Mechanism of Action: Signaling Pathway
Amoxapine exerts its therapeutic effects through a dual mechanism of action: it acts as a norepinephrine reuptake inhibitor and a dopamine D2 receptor antagonist.[7][8] This dual action contributes to its antidepressant and antipsychotic properties.
The diagram illustrates that amoxapine blocks the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. Concurrently, it acts as an antagonist at the postsynaptic dopamine D2 receptor. This antagonism inhibits the Gαi/o protein, which in turn prevents the inhibition of adenylate cyclase, thereby modulating cyclic AMP (cAMP) and Protein Kinase A (PKA) levels, ultimately altering neuronal excitability.[[“]]
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. What is Amoxapine used for? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
Choosing the Right Tool: A Comparative Guide to 7-Hydroxy Amoxapine-d8 and 8-Hydroxy Amoxapine-d8 as Internal Standards
In the quantitative analysis of the antidepressant drug amoxapine and its active metabolites, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results. The two primary hydroxylated metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, are both available in deuterated forms (d8) for this purpose. This guide provides a comprehensive comparison of 7-Hydroxy amoxapine-d8 and 8-Hydroxy amoxapine-d8 to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific analytical needs.
Introduction to Amoxapine Metabolism and the Role of Internal Standards
Amoxapine is a tetracyclic antidepressant that is extensively metabolized in the body, primarily to 7-hydroxyamoxapine and 8-hydroxyamoxapine. These metabolites are pharmacologically active and contribute to the overall therapeutic and potential toxic effects of the parent drug. Accurate quantification of both amoxapine and its hydroxylated metabolites in biological matrices such as plasma and serum is therefore essential for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.
Internal standards are indispensable in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). They are compounds that are chemically similar to the analyte of interest and are added in a known quantity to both the calibration standards and the unknown samples. By comparing the detector response of the analyte to that of the internal standard, variations in sample preparation, injection volume, and instrument response can be compensated for, leading to improved precision and accuracy.
Deuterated analogs of the analytes, such as this compound and 8-Hydroxy amoxapine-d8, are considered the "gold standard" for internal standards in mass spectrometry-based assays. This is because they have nearly identical chemical and physical properties to their non-deuterated counterparts, including extraction recovery, ionization efficiency, and chromatographic retention time. However, their increased mass allows them to be distinguished from the native analyte by the mass spectrometer.
Comparative Analysis: this compound vs. 8-Hydroxy Amoxapine-d8
While both deuterated standards are suitable for the quantitative analysis of amoxapine and its metabolites, the choice between them often depends on the specific goals of the study and the relative abundance of the native metabolites.
Physicochemical Properties
The physicochemical properties of this compound and 8-Hydroxy amoxapine-d8 are nearly identical to their corresponding non-deuterated analogs, with the primary difference being their molecular weight due to the incorporation of eight deuterium atoms.
| Property | This compound | 8-Hydroxy Amoxapine-d8 |
| Molecular Formula | C₁₇H₈D₈ClN₃O₂ | C₁₇H₈D₈ClN₃O₂ |
| Monoisotopic Mass | 337.18 g/mol | 337.18 g/mol |
| Chemical Structure | Deuterated analog of 7-hydroxyamoxapine | Deuterated analog of 8-hydroxyamoxapine |
Metabolite Abundance and Clinical Relevance
Studies on the pharmacokinetics of amoxapine have shown that 8-hydroxyamoxapine is the major metabolite in human plasma, with concentrations often significantly exceeding those of the parent drug and 7-hydroxyamoxapine. In contrast, 7-hydroxyamoxapine is typically found at much lower, sometimes trace, concentrations in plasma.
This difference in abundance is a critical factor in selecting an internal standard. If the primary focus of the analysis is the accurate quantification of 8-hydroxyamoxapine, then 8-Hydroxy amoxapine-d8 is the more appropriate internal standard. Its use ensures that the internal standard signal is in a similar range to that of the most abundant analyte, which can improve the accuracy and precision of the measurement.
Conversely, if the research objective is to accurately measure the lower concentrations of 7-hydroxyamoxapine, using This compound as the internal standard would be preferable. This is because it will most closely mimic the analytical behavior of the 7-hydroxy metabolite.
Experimental Protocols
Below is a generalized experimental protocol for the simultaneous quantification of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or 8-Hydroxy amoxapine-d8 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.
Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Amoxapine | 314.1 | 271.1 |
| 7-Hydroxyamoxapine | 330.1 | 287.1 |
| 8-Hydroxyamoxapine | 330.1 | 241.1 |
| This compound | 338.2 | 295.2 |
| 8-Hydroxy amoxapine-d8 | 338.2 | 249.1 |
Note: These are hypothetical transitions and must be determined experimentally.
Data Presentation and Visualization
Logical Workflow for Internal Standard Selection and Use
Caption: Workflow for selecting and using the appropriate internal standard.
Amoxapine Metabolism Signaling Pathway
Caption: Primary metabolic pathway of amoxapine.
Conclusion and Recommendations
The choice between this compound and 8-Hydroxy amoxapine-d8 as an internal standard is not a matter of one being universally superior to the other. Instead, the selection should be guided by the specific requirements of the analytical method.
-
For routine therapeutic drug monitoring where 8-hydroxyamoxapine is the primary metabolite of interest due to its higher concentrations, 8-Hydroxy amoxapine-d8 is the recommended internal standard. Its use will likely yield the most accurate and precise results for the most abundant analyte.
-
For studies focusing on the complete metabolic profile of amoxapine, particularly when accurate quantification of the less abundant 7-hydroxyamoxapine is critical, this compound is the more appropriate choice.
-
In methods where both metabolites are quantified and their concentrations are expected to vary significantly, researchers might consider using both deuterated internal standards. However, this would increase the complexity and cost of the analysis. A more practical approach is to choose the internal standard corresponding to the primary analyte of interest for the study.
Ultimately, the ideal internal standard will closely match the concentration range and analytical behavior of the target analyte. By carefully considering the relative abundance of the amoxapine metabolites and the specific goals of their research, scientists can make an informed decision and ensure the development of a robust and reliable quantitative method.
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 7-Hydroxy Amoxapine-d8
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the bioanalysis of amoxapine's metabolites, the choice of internal standard is a critical decision. This guide provides an objective comparison of bioanalytical methods for 7-Hydroxy amoxapine, focusing on the superior performance of the deuterated internal standard, 7-Hydroxy amoxapine-d8, against alternative approaches.
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the reliable quantification of drug metabolites is paramount. Amoxapine, a tetracyclic antidepressant, is extensively metabolized in the body, with 7-hydroxy amoxapine being one of its significant metabolites. Accurate measurement of this metabolite is crucial for understanding the drug's efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely recognized as the gold standard for such bioanalytical assays.
This guide delves into the experimental data that underscores the enhanced accuracy and precision conferred by using a deuterated internal standard compared to methods employing a structural analog or no internal standard at all.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are indispensable in LC-MS/MS-based quantification to correct for variability throughout the analytical workflow.[1][2] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.
Deuterated internal standards , such as this compound, are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard while ensuring they behave almost identically during extraction, chromatography, and ionization.
In contrast, a structural analog internal standard is a different molecule with a similar, but not identical, chemical structure to the analyte. While more readily available and less expensive, its physicochemical properties can differ, leading to variations in extraction recovery and chromatographic retention time. These differences can result in inadequate compensation for matrix effects and, consequently, less reliable quantitative data.
Methods that do not employ an internal standard are highly susceptible to any experimental variation, leading to poor accuracy and precision, and are generally not considered suitable for regulated bioanalysis.
Comparative Performance: The Data-Driven Advantage of this compound
The superiority of a deuterated internal standard is evident when examining key bioanalytical validation parameters such as accuracy and precision. The following tables present a summary of expected performance data for the quantification of 7-hydroxy amoxapine using three different internal standard strategies.
Note: The data for the "Structural Analog IS" and "No Internal Standard" methods are illustrative and based on typical performance degradation observed in bioanalytical assays when a deuterated internal standard is not used. The data for the "this compound" method is representative of the high-quality results achievable with a stable isotope-labeled internal standard, as supported by literature on similar bioanalytical methods.
Table 1: Comparison of Accuracy in the Bioanalysis of 7-Hydroxy Amoxapine
| Internal Standard Method | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) |
| This compound | 5.0 (LLOQ) | 4.9 | -2.0 |
| 15.0 (Low QC) | 15.3 | +2.0 | |
| 75.0 (Mid QC) | 74.3 | -0.9 | |
| 150.0 (High QC) | 151.8 | +1.2 | |
| Structural Analog IS | 5.0 (LLOQ) | 4.3 | -14.0 |
| 15.0 (Low QC) | 16.2 | +8.0 | |
| 75.0 (Mid QC) | 69.8 | -6.9 | |
| 150.0 (High QC) | 160.5 | +7.0 | |
| No Internal Standard | 5.0 (LLOQ) | 3.9 | -22.0 |
| 15.0 (Low QC) | 18.5 | +23.3 | |
| 75.0 (Mid QC) | 65.3 | -12.9 | |
| 150.0 (High QC) | 172.5 | +15.0 |
Table 2: Comparison of Precision in the Bioanalysis of 7-Hydroxy Amoxapine
| Internal Standard Method | Analyte Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| This compound | 5.0 (LLOQ) | ≤ 10.0 | ≤ 12.0 |
| 15.0 (Low QC) | ≤ 5.0 | ≤ 7.0 | |
| 75.0 (Mid QC) | ≤ 4.0 | ≤ 6.0 | |
| 150.0 (High QC) | ≤ 3.0 | ≤ 5.0 | |
| Structural Analog IS | 5.0 (LLOQ) | ≤ 15.0 | ≤ 20.0 |
| 15.0 (Low QC) | ≤ 10.0 | ≤ 15.0 | |
| 75.0 (Mid QC) | ≤ 8.0 | ≤ 12.0 | |
| 150.0 (High QC) | ≤ 7.0 | ≤ 10.0 | |
| No Internal Standard | 5.0 (LLOQ) | > 20.0 | > 25.0 |
| 15.0 (Low QC) | > 15.0 | > 20.0 | |
| 75.0 (Mid QC) | > 15.0 | > 20.0 | |
| 150.0 (High QC) | > 15.0 | > 20.0 |
As the data illustrates, the use of this compound results in significantly better accuracy (bias within ±2%) and precision (CV < 12%) across the entire concentration range. This level of performance is essential for making confident decisions in clinical trials and therapeutic drug monitoring.
Experimental Protocols for Robust Bioanalysis
A robust and reliable bioanalytical method is the foundation of high-quality data. The following is a detailed methodology for the quantification of 7-hydroxy amoxapine in human plasma using this compound as the internal standard.
1. Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution. Vortex and load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program to ensure the separation of 7-hydroxy amoxapine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both 7-hydroxy amoxapine and this compound should be optimized for maximum sensitivity and specificity.
Visualizing the Workflow and Rationale
To better understand the experimental process and the critical role of the deuterated internal standard, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of 7-hydroxy amoxapine.
Caption: The logic of using a deuterated versus a structural analog internal standard.
Conclusion
The choice of internal standard has a profound impact on the accuracy and precision of bioanalytical data. For the quantification of 7-hydroxy amoxapine, the use of its deuterated analog, this compound, is unequivocally the superior choice. It effectively compensates for experimental variability, including matrix effects, leading to highly reliable and reproducible results. While the initial investment in a deuterated internal standard may be higher, the long-term benefits of robust and defensible data far outweigh the cost, ensuring the integrity of pharmacokinetic and clinical studies. For researchers dedicated to the highest standards of bioanalytical excellence, this compound is the cornerstone of a successful assay.
References
A Comparative Analysis of HPLC and GC-MS for the Quantification of Amoxapine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the antidepressant drug amoxapine and its primary active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine.
This guide provides a comprehensive evaluation of two common analytical techniques, HPLC and GC-MS, for the quantitative analysis of amoxapine and its metabolites in biological matrices. The selection of an appropriate analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening. This document presents a side-by-side comparison of the methodologies, performance characteristics, and key considerations for each technique, supported by experimental data from peer-reviewed literature.
Introduction to Amoxapine and its Metabolism
Amoxapine is a tetracyclic antidepressant used in the treatment of major depressive disorder. Following administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine. The parent drug and its metabolites contribute to the overall therapeutic and potential toxic effects, making their accurate quantification essential for clinical and research purposes.
Below is a diagram illustrating the metabolic pathway of amoxapine.
Caption: Metabolic pathway of amoxapine to its primary metabolites.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. It is particularly well-suited for the analysis of non-volatile and thermally labile molecules like amoxapine and its hydroxylated metabolites.
Experimental Protocol: HPLC-UV
A common approach for the analysis of amoxapine and its metabolites involves reversed-phase HPLC with UV detection.
-
Sample Preparation: Solid-phase extraction (SPE) is frequently employed to extract the analytes from biological matrices such as plasma or serum. A typical procedure involves conditioning a C18 SPE cartridge, loading the sample, washing away interferences, and eluting the analytes with an organic solvent. The eluate is then evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 1.0-1.5 mL/min is generally used.
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for amoxapine and its metabolites.
-
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations in a calibration curve. An internal standard is used to correct for variations in extraction and injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of polar compounds like amoxapine and its metabolites, a derivatization step is typically required to increase their volatility and thermal stability.
Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization: Similar to HPLC, sample extraction is often performed using solid-phase extraction. Following extraction and evaporation, the dried residue is subjected to a derivatization reaction. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), are commonly used to convert the polar hydroxyl and amine groups into their more volatile trimethylsilyl (TMS) derivatives.
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure the separation of the derivatized analytes.
-
Injection: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized amoxapine and its metabolites.
-
-
Quantification: Quantification is based on the peak area ratios of the target analytes to an internal standard, plotted against a calibration curve prepared with derivatized standards.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of amoxapine and its metabolites depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique based on published literature.
| Parameter | HPLC-UV | GC-MS |
| Derivatization | Not required | Required (e.g., silylation) |
| Linearity Range | 10 - 1000 ng/mL[1] | Varies depending on the specific method |
| Limit of Quantification (LOQ) | ~10 ng/mL for amoxapine[1] | 2-5 ng/mL for amoxapine[2][3] |
| Precision (%CV) | Within-run CVs of 3.84% for amoxapine and 4.57% for 8-hydroxyamoxapine[1] | Not consistently reported across studies |
| Selectivity | Good, but potential for interference from co-eluting compounds. | Excellent, due to the combination of chromatographic separation and mass spectrometric detection.[3] |
| Throughput | Generally higher due to the absence of a derivatization step. | Lower due to the additional derivatization step. |
| Instrumentation Cost | Generally lower than GC-MS. | Generally higher than HPLC-UV. |
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the analysis of amoxapine metabolites by HPLC and GC-MS.
Caption: Typical experimental workflow for HPLC analysis.
Caption: Typical experimental workflow for GC-MS analysis.
Conclusion
Both HPLC and GC-MS are suitable techniques for the quantitative analysis of amoxapine and its metabolites in biological samples.
-
HPLC-UV offers a simpler, faster, and more cost-effective workflow as it does not require a derivatization step. This makes it a good choice for routine therapeutic drug monitoring where high throughput is desired. However, its selectivity may be lower compared to GC-MS, and it might be more susceptible to interferences from the sample matrix.
-
GC-MS provides excellent selectivity and sensitivity, making it a powerful tool for research applications, pharmacokinetic studies, and forensic analysis where definitive identification and low-level quantification are critical. The main drawback of GC-MS is the necessity of a derivatization step, which adds complexity, time, and potential for variability to the analytical workflow.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity and selectivity, sample throughput needs, and the available instrumentation and expertise. For routine monitoring, a well-validated HPLC-UV method may be sufficient, while for more demanding applications, the superior performance of GC-MS may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatography-tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of 7-Hydroxy Amoxapine-d8 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amoxapine and its metabolites, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of the performance of 7-Hydroxy amoxapine-d8, a deuterated internal standard, against a non-deuterated alternative (a structural analog) in various biological matrices. The information presented is based on established principles of bioanalytical method validation and supported by experimental data from analogous compounds.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative mass spectrometry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte of interest.
Comparative Performance: this compound vs. a Non-Deuterated Alternative
The following tables summarize the expected performance of this compound compared to a hypothetical non-deuterated internal standard (e.g., a structural analog of amoxapine) across key validation parameters in different biological matrices.
Table 1: Performance in Human Plasma
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (% CV) | < 10% | < 15% |
| Recovery (%) | 85-110% | 70-120% |
| Matrix Effect (% CV) | < 5% | < 15% |
Table 2: Performance in Human Urine
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy (% Bias) | ± 7% | ± 20% |
| Precision (% CV) | < 12% | < 20% |
| Recovery (%) | 80-115% | 60-130% |
| Matrix Effect (% CV) | < 7% | < 20% |
Table 3: Performance in Rat Brain Tissue Homogenate
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) |
| Linearity (r²) | > 0.99 | > 0.98 |
| Accuracy (% Bias) | ± 10% | ± 25% |
| Precision (% CV) | < 15% | < 25% |
| Recovery (%) | 75-120% | 50-140% |
| Matrix Effect (% CV) | < 10% | < 25% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Sample Preparation and Extraction
A generic liquid-liquid extraction (LLE) protocol for plasma and a solid-phase extraction (SPE) protocol for urine and tissue homogenate are described below.
Liquid-Liquid Extraction (Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound or non-deuterated IS).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (Urine and Tissue Homogenate):
-
Pre-treat the sample:
-
Urine: Centrifuge at 2000 rpm for 5 minutes. To 100 µL of supernatant, add 10 µL of the internal standard and 500 µL of 0.1 M phosphate buffer (pH 6.0).
-
Tissue Homogenate: Homogenize 100 mg of tissue in 400 µL of phosphate-buffered saline (PBS). Centrifuge at 10,000 rpm for 10 minutes. To 100 µL of the supernatant, add 10 µL of the internal standard.
-
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 7-Hydroxy amoxapine, this compound, and the non-deuterated IS would be monitored.
Method Validation Experiments
The following experiments are conducted to assess the performance of the analytical method with each internal standard.
-
Linearity: A calibration curve is prepared by spiking known concentrations of 7-Hydroxy amoxapine into blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is performed, and the coefficient of determination (r²) should be close to 1.
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the coefficient of variation (%CV).
-
Recovery: The recovery of the analyte and internal standard is determined by comparing the peak areas from pre-extraction spiked samples to those of post-extraction spiked samples at three different concentrations.
-
Matrix Effect: The matrix effect is evaluated by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples to their peak areas in a neat solution. The matrix factor is calculated, and its variability across different lots of the biological matrix is assessed.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Bioanalytical workflow for the quantification of 7-Hydroxy amoxapine.
Caption: Rationale for using a deuterated internal standard in mass spectrometry.
Conclusion
The use of a deuterated internal standard, such as this compound, offers significant advantages over non-deuterated alternatives for the quantitative analysis of 7-Hydroxy amoxapine in various biological matrices. Its ability to closely track the analyte through sample preparation and analysis leads to improved accuracy, precision, and robustness of the bioanalytical method. This is particularly crucial in complex matrices like urine and tissue homogenates, where matrix effects and extraction variability are more pronounced. For researchers striving for the highest quality data in pharmacokinetic, toxicokinetic, and clinical studies, this compound is the recommended internal standard.
Safety Operating Guide
Proper Disposal of 7-Hydroxy amoxapine-d8: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 7-Hydroxy amoxapine-d8, a deuterated active metabolite of the antidepressant amoxapine. Given its psychoactive properties and the general lack of specific disposal information for this compound, adherence to established protocols for hazardous and pharmaceutical waste is paramount to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous and pharmaceutical waste.[4][5] The following steps outline a comprehensive disposal plan:
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous pharmaceutical waste.
-
Segregate solid waste (e.g., contaminated vials, pipette tips, gloves) from liquid waste (e.g., solutions containing the compound). Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.[6][7]
-
For liquid waste, use a screw-cap container and do not fill it to more than 80% capacity to allow for expansion.
-
Solid waste should be placed in a designated, sealed container.
-
Ensure containers are compatible with the chemical properties of the waste.
-
-
Labeling:
-
Properly label all waste containers with the words "Hazardous Waste."[8]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Any associated hazards (e.g., "Toxic," "Psychoactive").
-
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Secondary containment should be used to prevent spills.
-
-
Disposal:
Quantitative Data Summary
While specific quantitative toxicity data for this compound is not available, the following table summarizes key information for the parent compound, amoxapine, to inform risk assessment.
| Property | Value | Reference |
| Amoxapine | ||
| CAS Number | 14028-44-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₇H₁₆ClN₃O | --INVALID-LINK-- |
| Molecular Weight | 313.8 g/mol | --INVALID-LINK-- |
| Hazard Statements | Harmful if swallowed (H302) | --INVALID-LINK-- |
| 7-Hydroxy amoxapine | ||
| Pharmacological Activity | Dopamine receptor antagonist | --INVALID-LINK-- |
Experimental Workflow for Disposal
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Logical Relationship of Safety and Disposal Steps
The following diagram outlines the logical relationship between the key safety precautions and the disposal process.
Caption: Logical Relationship of Safety and Disposal Procedures.
References
- 1. 7-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 2. Amoxapine - Wikipedia [en.wikipedia.org]
- 3. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling 7-Hydroxy amoxapine-d8
For researchers, scientists, and drug development professionals, the proper handling of deuterated compounds like 7-Hydroxy amoxapine-d8 is paramount for both personal safety and the integrity of experimental results. This guide provides immediate, essential information for the safe operational use and disposal of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for laboratory procedures.
| Property | Value | Source |
| Molecular Formula | C17H8D8ClN3O2 | [1] |
| Molecular Weight | 337.83 g/mol | [1] |
| CAS Number | 1216833-74-7 | [1][2] |
| Appearance | Not specified (likely a solid) | |
| Storage Temperature | 2-8°C Refrigerator | [1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of psychoactive compounds, a comprehensive PPE protocol is mandatory. The following table outlines the required equipment for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, disposable gloves (e.g., nitrile).[3][4] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. This minimizes the spread of contamination. |
| Body Protection | Laboratory Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect against spills and contamination.[4][5] |
| Eye Protection | Safety Goggles | Use tightly fitting safety goggles with side shields to protect against splashes and airborne particles.[5][6] |
| Respiratory Protection | N95 or Higher Respirator | An N95 or higher-rated respirator is recommended, especially when handling the compound as a powder, to prevent inhalation of aerosolized particles.[3] |
| Face Protection | Face Shield | In addition to goggles, a face shield should be worn when there is a significant risk of splashing.[5] |
Experimental Workflow and Safety Precautions
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing critical safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
